molecular formula C7H5BrFNO2 B1420775 Methyl 3-bromo-5-fluoroisonicotinate CAS No. 1214325-21-9

Methyl 3-bromo-5-fluoroisonicotinate

Cat. No.: B1420775
CAS No.: 1214325-21-9
M. Wt: 234.02 g/mol
InChI Key: DMXHIWQLBFVMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-fluoroisonicotinate (CAS 1214325-21-9) is a valuable fluorinated and brominated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C7H5BrFNO2 and a molecular weight of 234.02 g/mol, this compound is characterized by its ester functional group and the strategic placement of bromine and fluorine atoms on the pyridine ring, which act as reactive sites for further chemical modifications, such as cross-coupling reactions . Compounds with bromo-fluoro substitution patterns on heterocyclic cores are frequently employed in the synthesis of active pharmaceutical ingredients. Specifically, such intermediates are key in developing FXR (Farnesoid X receptor) modulators, which are investigated for the treatment of various metabolic, hepatic, and cardiovascular conditions . The structural features of this compound make it a crucial intermediate for medicinal chemists aiming to create novel therapeutic agents. Researchers utilize this ester in constructing complex molecules; for instance, the related compound, 3-Bromo-5-fluoroisonicotinic acid, is a direct synthetic precursor, highlighting the relevance of this chemical family in drug discovery pathways . As a multifunctional scaffold, this compound is designed for use in advanced research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHIWQLBFVMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673239
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214325-21-9
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-bromo-5-fluoroisonicotinate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-fluoroisonicotinate

Introduction

This compound, identified by CAS Number 1214325-21-9, is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic placement of bromo, fluoro, and methyl ester functionalities on the isonicotinate core makes it a highly versatile intermediate. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its core physical properties, spectroscopic signature, handling protocols, and synthetic utility. The presence of distinct reactive sites—the bromine atom for cross-coupling reactions, the fluorine atom for modulating electronic properties and metabolic stability, and the ester for further derivatization—renders this compound of significant interest for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other bioactive molecules.[1]

Section 1: Core Molecular Attributes

A precise understanding of the molecular structure and its identifiers is the foundation for all further investigation.

Molecular Structure

The structure consists of a pyridine ring substituted at the 3-position with a bromine atom, the 4-position with a methoxycarbonyl group (methyl ester), and the 5-position with a fluorine atom.

cluster_molecule This compound N1 N C1 C N1->C1 C2 C C1->C2 C4 C C1->C4 C3 C C2->C3 Br6 Br C2->Br6 C3->N1 C5 C C4->C5 C8 C C4->C8 C5->C3 F7 F C5->F7 O9 O C8->O9 O10 O C8->O10 CH3_11 CH₃ O10->CH3_11 start This compound (Key Building Block) process1 Suzuki / Sonogashira / Buchwald Cross-Coupling Reaction start->process1 intermediate1 Advanced Intermediate (Substituted Pyridine) process1->intermediate1 process2 Ester Hydrolysis (Saponification) intermediate1->process2 intermediate2 Carboxylic Acid Intermediate process2->intermediate2 process3 Amide Coupling intermediate2->process3 end Final Target Molecule (e.g., Kinase Inhibitor, Agrochemical) process3->end

References

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-5-fluoroisonicotinate is a key heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features—a pyridine core substituted with a bromine atom, a fluorine atom, and a methyl ester group—provide a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical structure, detailed physicochemical properties, a validated synthesis protocol, and an exploration of its reactivity. Emphasis is placed on its strategic application in the synthesis of targeted therapeutics, offering field-proven insights into its role in modern medicinal chemistry.

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of halogen atoms, specifically bromine and fluorine, onto this core imparts unique properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.

This compound combines these features, making it a valuable intermediate for constructing complex pharmaceutical agents.[1] Its structure allows for selective functionalization, which is a critical aspect in the development of targeted therapies like kinase inhibitors.[1] This guide will delve into the core technical aspects of this molecule, providing the necessary information for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1214325-21-9[1][2]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance Colorless to off-white solid-liquid mixture[3]
Storage Room temperature, in a dry, sealed container[1][3]
Predicted Density 1.660±0.06 g/cm³[3]
Predicted pKa -1.68±0.28[3]
Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a publicly available, peer-reviewed full spectral analysis is limited, typical expected shifts in ¹H and ¹³C NMR are predictable based on the electronic environment of the substituted pyridine ring.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the electronegative nitrogen, fluorine, and bromine atoms. A singlet corresponding to the methyl ester protons will be observed further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

Authentic spectra are available from various chemical suppliers and databases for confirmation.[4][5]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-bromo-5-fluoroisonicotinic acid. The following protocol is adapted from established patent literature, ensuring a self-validating and reproducible methodology.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Bromo-5-fluoroisonicotinic acid cluster_1 Step 2: Esterification Start Starting Material: 5-Fluoropyridin-2-ol Step1_1 Bromination with NBS Start->Step1_1 Step1_2 Oxidation of methyl group Step1_1->Step1_2 Intermediate_Acid Intermediate: 3-Bromo-5-fluoroisonicotinic acid Step1_2->Intermediate_Acid Step2_1 Reaction with Methanol and Acid Catalyst Intermediate_Acid->Step2_1 Proceeds to Esterification Final_Product Final Product: This compound Step2_1->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 3-Bromo-5-fluoroisonicotinic acid

This initial step often begins with commercially available precursors that are then chemically modified to yield the target acid. A common route involves the bromination and subsequent oxidation of a suitable fluorinated picoline derivative. For the purpose of this guide, we will start from the readily available 3-bromo-5-fluoroisonicotinic acid.[6][7]

Step 2: Esterification of 3-Bromo-5-fluoroisonicotinic acid

  • Reaction Setup: To a solution of 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in methanol (approx. 0.1-0.2 M concentration), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The use of sulfuric acid as a catalyst is a standard and effective method for Fischer esterification.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid catalyst and should be performed with caution due to gas evolution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while having limited miscibility with water.

  • Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the crude this compound can be further purified by column chromatography on silica gel to afford the final product in high purity.

Chemical Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its substituents. The bromine atom at the 3-position is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst. This is the crucial first step in widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R₂NH Pd Catalyst, Base Start->Buchwald_Reagents Suzuki_Product Aryl-substituted isonicotinate Suzuki_Reagents->Suzuki_Product C-C bond formation Buchwald_Product Amino-substituted isonicotinate Buchwald_Reagents->Buchwald_Product C-N bond formation

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8][9][10][11][12] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors which often feature a biaryl core.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine.[13][14][15][16][17][18] This is particularly useful for installing linker moieties or key pharmacophoric amine groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner.

Application in the Synthesis of Kinase Inhibitors: The Vemurafenib Scaffold

This compound is a precursor to key intermediates in the synthesis of potent kinase inhibitors, such as those targeting the BRAF V600E mutation, a driver in many melanomas. The BRAF inhibitor Vemurafenib, for example, contains a pyrrolo[2,3-b]pyridine core which can be constructed using methodologies that rely on halogenated pyridine precursors.[4][19][20]

While a direct synthesis of Vemurafenib from this compound is not the most commonly cited route, the chemistry is highly illustrative of its potential. A plausible synthetic strategy would involve a Suzuki coupling to introduce an aryl group, followed by further transformations to build the fused pyrrolo ring system. The core principles of using this building block remain the same: leveraging the C-Br bond for strategic fragment coupling. The development of novel pyrrolo[2,3-b]pyridine derivatives as BRAF inhibitors is an active area of research where such building blocks are invaluable.[13][21][22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. The strategic positioning of the bromo and fluoro substituents on the isonicotinate core allows for selective and efficient chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and an exploration of its reactivity, underscoring its importance as a key intermediate in the development of modern therapeutics, particularly in the field of kinase inhibitors. For researchers and scientists in drug development, a thorough understanding of this and similar heterocyclic intermediates is essential for the rational design and efficient synthesis of next-generation medicines.

References

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Their unique electronic properties, ability to form specific halogen bonds with biological targets, and metabolic stability make them prized scaffolds in drug design. Methyl 3-bromo-5-fluoroisonicotinate, a strategically substituted pyridine derivative, has emerged as a versatile and highly valuable building block. Its molecular weight of 234.02 g/mol and molecular formula of C₇H₅BrFNO₂ belie the chemical sophistication it offers to the discerning medicinal chemist.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this key intermediate, focusing on its synthesis, characterization, and strategic applications, thereby empowering its effective utilization in the pursuit of innovative medicines.

Physicochemical Properties and Handling

A thorough understanding of a reagent's fundamental properties is paramount for its safe and effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 234.02 g/mol [1][2]
Molecular Formula C₇H₅BrFNO₂[1][2]
CAS Number 1214325-21-9[1]
Appearance Colorless to off-white solid-liquid mixture[3]
Predicted Boiling Point 244.0 ± 40.0 °C[3]
Predicted Density 1.660 ± 0.06 g/cm³[3]

Storage and Handling:

This compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the ester functionality.[1][2][3] Standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Esterification

The most direct route to this compound is the Fischer esterification of 3-bromo-5-fluoroisonicotinic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for the preparation of methyl esters.

Synthesis_of_Methyl_3-bromo-5-fluoroisonicotinate cluster_conditions Reaction Conditions Reactant 3-Bromo-5-fluoroisonicotinic acid Product This compound Reactant->Product Esterification Reagent Methanol (CH3OH) Catalytic Acid (e.g., H2SO4)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup

    • To a solution of 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at 0 °C.

  • Step 2: Reaction Execution

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure. Commercial suppliers often provide this data upon request.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A sharp singlet in the upfield region (around 3.9-4.0 ppm) would correspond to the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the five aromatic carbons and the carbonyl carbon of the ester. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-C-F). The methyl carbon of the ester will appear as a signal around 52-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-F stretch: A strong absorption band in the range of 1000-1100 cm⁻¹.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 233 and 235 in an approximately 1:1 ratio, which is characteristic of a monobrominated compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Matter

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] The presence of a bromine atom, a fluorine atom, and a methyl ester on the pyridine ring provides multiple, orthogonal handles for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with various aryl or heteroaryl boronic acids or esters.[5][6] This is a powerful method for building biaryl and hetero-biaryl scaffolds, which are common motifs in kinase inhibitors.

Suzuki_Coupling cluster_reagents Reagents Start This compound Product Methyl 3-aryl-5-fluoroisonicotinate Start->Product C-C bond formation Reagent Arylboronic Acid (R-B(OH)2) Catalyst Pd Catalyst Base

Caption: Suzuki-Miyaura coupling of this compound.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[7] This is a crucial transformation for introducing amine functionalities, which can serve as key pharmacophoric elements or points for further diversification.

Buchwald_Hartwig_Amination cluster_reagents Reagents Start This compound Product Methyl 3-amino-5-fluoroisonicotinate Start->Product C-N bond formation Reagent Amine (R-NH2) Catalyst Pd Catalyst Base

Caption: Buchwald-Hartwig amination of this compound.

Modification of the Ester Functionality

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This provides another avenue for derivatization, allowing for the introduction of a wide range of functional groups to modulate the physicochemical and pharmacological properties of the final compound.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is a powerful and versatile building block for the synthesis of novel, biologically active molecules. Its strategic placement of orthogonal functional groups—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a readily modifiable methyl ester—makes it an invaluable asset in the drug discovery process. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable medicinal chemists to fully exploit its potential in the creation of next-generation therapeutics.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound Methyl 3-bromo-5-fluoroisonicotinate. While a definitive, publicly available experimental dataset for this specific molecule remains elusive, this document serves as an in-depth predictive analysis and a procedural blueprint for researchers and drug development professionals. By leveraging established principles of NMR spectroscopy and a thorough understanding of substituent effects on the pyridine nucleus, we will explore the anticipated spectral features, delineate a rigorous experimental protocol for data acquisition, and provide a detailed guide to the structural elucidation of this halogenated pyridine derivative. This guide is designed to empower scientists to confidently acquire, process, and interpret the NMR data for this and structurally related compounds, ensuring a high degree of scientific integrity in their characterization efforts.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of bromo and fluoro substituents on the pyridine ring, along with the methyl ester at the 4-position, provides a molecule with distinct electronic and steric properties, making it a valuable building block in the synthesis of complex bioactive molecules.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of small organic molecules. This guide will delve into the theoretical and practical aspects of utilizing ¹H and ¹³C NMR to thoroughly characterize this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The precise chemical shifts and coupling constants for this compound can only be definitively determined through experimental measurement. However, based on the known effects of substituents on the pyridine ring, we can predict the expected spectral features with a high degree of confidence.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2~8.7 - 8.9Doublet (d)~2-3 Hz (⁴JHF)Proton at C-2
H-6~8.5 - 8.7Doublet of doublets (dd)~2-3 Hz (⁴JHH), ~1-2 Hz (⁵JHF)Proton at C-6
-OCH₃~3.9 - 4.1Singlet (s)-Methyl ester protons

Rationale for Predictions:

  • H-2 and H-6: The protons at the 2 and 6 positions of a pyridine ring are typically found at the most downfield region due to the deshielding effect of the electronegative nitrogen atom.

  • Substituent Effects:

    • The electron-withdrawing nature of the bromine and fluorine atoms, as well as the methyl ester group, will further deshield the ring protons, shifting them to a lower field.

    • The fluorine atom will introduce through-space coupling to the neighboring protons. We predict a four-bond coupling (⁴JHF) between the fluorine at C-5 and the proton at H-2, and a five-bond coupling (⁵JHF) to H-6. These couplings will result in the splitting of the proton signals.

    • A small four-bond coupling (⁴JHH) between H-2 and H-6 is also expected.

  • -OCH₃: The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon of the ester.

Predicted SignalChemical Shift (δ, ppm)Assignment
C=O~163 - 166Carbonyl carbon
C-5~157 - 162 (d, ¹JCF ≈ 240-260 Hz)Carbon bearing fluorine
C-2~150 - 155 (d, ³JCF ≈ 5-10 Hz)Carbon at position 2
C-6~145 - 150 (d, ⁴JCF ≈ 2-4 Hz)Carbon at position 6
C-4~135 - 140Carbon bearing the ester
C-3~118 - 123 (d, ²JCF ≈ 20-25 Hz)Carbon bearing bromine
-OCH₃~52 - 54Methyl ester carbon

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the ester will be the most downfield signal.

  • C-F Coupling: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). The surrounding carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF).

  • Substituent Effects: The electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the ring carbons. The carbon bearing the fluorine (C-5) is expected to be significantly downfield, as is the carbon ortho to the nitrogen (C-2). The carbon bearing the bromine (C-3) will also be influenced, though the effect is generally less pronounced than that of fluorine.

Experimental Protocol for NMR Data Acquisition and Processing

To obtain high-quality, reliable NMR data for this compound, a standardized and well-documented experimental procedure is essential.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that the choice of solvent can influence chemical shifts.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim for optimal magnetic field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters

These are general parameters for a 400 MHz spectrometer and may need to be optimized.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures more accurate integration.

  • Number of Scans: 8-16 for a moderately concentrated sample.

¹³C NMR Acquisition Parameters
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks and integrate the signals in the ¹H spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a complete and confident assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals for H-2 and H-6 would confirm their coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals for H-2 and H-6 to their corresponding carbon signals, and the methyl proton signal to the methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For instance, the methyl protons should show a correlation to the carbonyl carbon and C-4. The H-2 proton should show correlations to C-4 and C-3, while the H-6 proton should show correlations to C-4 and C-5.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1 ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants, Integration) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Structure Unambiguous Structure of Methyl 3-bromo-5- fluoroisonicotinate COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic diagram for structural elucidation using NMR techniques.

Conclusion

While the definitive ¹H and ¹³C NMR data for this compound requires experimental acquisition, this guide provides a robust predictive and procedural framework for its analysis. By understanding the expected chemical shifts and coupling patterns based on the molecular structure and substituent effects, and by following a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality NMR data. The application of advanced 2D NMR techniques will ensure an unambiguous assignment of all signals, leading to a complete and accurate structural characterization of this important synthetic intermediate. This systematic approach underpins the principles of scientific integrity and provides a solid foundation for its application in drug discovery and development.

References

A Senior Application Scientist's Guide to Methyl 3-bromo-5-fluoroisonicotinate: Hazard Analysis and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Halogenated Pyridine in Modern Drug Discovery

Methyl 3-bromo-5-fluoroisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds central to the development of pharmaceuticals and agrochemicals.[1][2][3] Its specific structure, featuring bromine and fluorine atoms on the pyridine ring, makes it a valuable and versatile building block in medicinal chemistry. These halogen substituents serve as key reactive handles for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex target molecules.[1][3]

However, the very features that make this compound synthetically useful—the electron-deficient pyridine ring and the presence of halogens—also dictate its toxicological and reactivity profile.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with this compound and outlines robust, field-proven protocols for its safe handling, storage, and disposal. The objective is not merely to list precautions but to explain the scientific rationale behind them, fostering a proactive safety culture grounded in chemical principles.

Part 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves understanding its inherent chemical hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and interpreting them in the context of planned laboratory operations.

GHS Classification and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards. Understanding the "why" behind these classifications is critical for appreciating the risk.

Hazard ClassCategoryHazard StatementPictogramRationale and Toxicological Insight
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion can lead to systemic toxicity. The metabolic pathways for halogenated pyridines can produce reactive intermediates, placing a burden on liver function.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationHalogenated aromatic compounds can defat the skin and disrupt cell membranes, leading to irritation, redness, and inflammation. Prolonged contact should be avoided.[5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[6] The GHS Category 2A implies that the effects are reversible within 21 days, but immediate and thorough rinsing is crucial.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAs a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract upon inhalation, leading to coughing and discomfort.
Reactivity and Stability Profile
  • Stability: The compound is generally stable under normal laboratory storage conditions.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids. These can initiate vigorous or exothermic reactions, potentially compromising containment and leading to the release of hazardous fumes.

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[8] All reactions should be conducted with appropriate temperature control.

Part 2: A Systems Approach to Exposure Control

Mitigating the risks identified above requires a multi-layered approach, starting with engineering controls, supplemented by rigorous administrative procedures and, finally, personal protective equipment (PPE). This hierarchy ensures that reliance is not placed solely on individual behavior.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a potent compound like this compound, their use is non-negotiable.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions—including weighing, transferring, and reaction setup—must be performed inside a properly functioning chemical fume hood.[9][10] This is the primary method for controlling inhalation exposure.

  • Ventilated Cabinets: For storage, a ventilated chemical cabinet is recommended to prevent the accumulation of any potential vapors over time.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering controls have been implemented.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should also be worn over the goggles during procedures with a higher risk of splashing, such as during transfers of solutions or work-up of reactions.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[10][11] It is critical to check the manufacturer's glove compatibility data. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[10][11] Do not wear shorts or open-toed shoes in the laboratory.[10]

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood where there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] This should be a rare exception, and the circumstances must be evaluated by safety personnel.

Part 3: Field-Proven Laboratory Protocols

The following protocols are designed as self-validating systems. Each step is included to ensure the process is conducted safely from start to finish.

Risk Assessment and Handling Workflow

This workflow diagram illustrates the decision-making process that should precede any work with this compound.

RiskAssessment cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Prep 1. Review SDS & Literature Assess 2. Conduct Task-Specific Risk Assessment Prep->Assess Control 3. Verify Engineering Controls (Fume Hood Certification) Assess->Control PPE 4. Select & Inspect PPE Control->PPE Weigh 5. Weigh/Dispense in Fume Hood PPE->Weigh React 6. Perform Reaction with Containment Weigh->React Cleanup 7. Decontaminate Glassware & Surfaces in Hood React->Cleanup Waste 8. Segregate & Label Halogenated Waste Cleanup->Waste Store 9. Store Securely in Ventilated Cabinet Waste->Store Doc 10. Document Experiment Store->Doc

Caption: A workflow for safe handling, from preparation to documentation.

Protocol for Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Confirm the fume hood is operational (check airflow monitor).

  • Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Dispensing: Open the stock container inside the hood. Use a dedicated spatula to carefully transfer the desired amount of solid to the weigh boat on the balance. Work slowly to avoid creating airborne dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe and the weigh boat into a designated solid halogenated waste container located inside the hood.

  • Final Decontamination: Wipe down the work surface with the same solvent-dampened wipe before removing the absorbent liner for disposal.

Emergency Procedures: A Chemical-Specific Response Plan

Rapid and correct response during an emergency is critical. All lab personnel must be familiar with the location and operation of safety showers and eyewash stations.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[7][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.

  • Minor Spill (in fume hood): Contain the spill on an absorbent pad. Gently wipe up the material, working from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste bag. Decontaminate the area with soap and water.

  • Major Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department.

SpillResponse Start Spill Occurs InHood Is the spill contained within the fume hood? Start->InHood Minor YES: Minor Spill Protocol - Use Spill Kit - Decontaminate Area InHood->Minor Yes Major NO: Major Spill Protocol InHood->Major No Evacuate 1. Evacuate Lab Major->Evacuate Alert 2. Alert Others Evacuate->Alert CallEHS 3. Call EHS/Emergency Alert->CallEHS Secure 4. Secure Area (Do Not Re-enter) CallEHS->Secure

Caption: Decision flowchart for responding to a chemical spill.

Part 4: Waste Management and Disposal

Proper waste segregation is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.[12][13]

  • Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, absorbent pads, and reaction residues, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13]

  • Container Management: Waste containers must be kept closed when not in use.[12] They should be stored in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Disposal: Disposal must be handled by the institution's EHS department or a licensed hazardous waste contractor.[11] Halogenated wastes are typically disposed of via high-temperature incineration.[14][15] Under no circumstances should this chemical or its waste be poured down the drain.

Conclusion

This compound is a powerful tool for chemical innovation. Like any powerful tool, it demands respect and careful handling. By integrating a deep understanding of its chemical hazards with robust engineering controls, appropriate PPE, and meticulous laboratory protocols, researchers can safely harness its synthetic potential. This guide serves as a framework for developing a culture of safety where every experimental choice is informed by a commitment to personal, collective, and environmental well-being.

References

A Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-bromo-5-fluoroisonicotinate

This compound (CAS No. 1214325-21-9) is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a fluorine atom, and a methyl ester group at the 3, 5, and 4 positions respectively, offers medicinal chemists a versatile platform for molecular elaboration. The presence of orthogonal reactive sites—the bromine atom for cross-coupling reactions and the ester for amide bond formation—allows for the sequential and controlled introduction of molecular diversity. This makes it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1]

This guide provides an in-depth overview of commercially available this compound, including supplier specifications, quality control considerations, and detailed experimental protocols for its use.

Commercial Suppliers and Specifications

A reliable supply of high-purity starting materials is the cornerstone of successful research and development. Several chemical suppliers offer this compound, typically with a purity of 97% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data and responsive technical support.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
AK Scientific, Inc. 1214325-21-9C₇H₅BrFNO₂234.02 g/mol Not specified, but product is for research and developmentProvides a comprehensive Safety Data Sheet (SDS).[2]
Amadis Chemical 1214325-21-9C₇H₅BrFNO₂234.02 g/mol ≥97%Offers various pack sizes.[3]
MySkinRecipes 1214325-21-9C₇H₅BrFNO₂234.02 g/mol 97%Provides information on applications and storage conditions.[1]
ChemScene 1214325-21-9C₇H₅BrFNO₂234.02 g/mol Not specified, but provides CoA for other productsOffers a range of analytical testing for their products.[4][5][6][7][8]
BLD Pharmatech Ltd. 1214325-21-9C₇H₅BrFNO₂234.02 g/mol Not specifiedA leading supplier of research chemicals.[9]

Quality Control and Analytical Validation: A Commitment to Trustworthiness

For any research application, but especially in drug discovery, the purity and identity of starting materials are non-negotiable. A supplier's commitment to quality is demonstrated through the provision of a detailed Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available, a representative CoA from a reputable supplier like ChemScene typically includes the following information, ensuring a self-validating system of quality.[4][5][6][7][8]

Key Components of a Certificate of Analysis:

  • Product Identification: Includes the product name, catalog number, CAS number, and batch number.

  • Physical and Chemical Properties: Details such as molecular formula, molecular weight, and appearance.

  • Analytical Data:

    • Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Identity Confirmation: Confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.

    • Water Content: Measured by Karl Fischer titration.

    • Residual Solvents: Analyzed by GC.

Researchers should always request and scrutinize the CoA for the specific lot they are purchasing to ensure it meets the requirements of their intended application.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize the importance of safe handling of all laboratory chemicals. The Safety Data Sheet (SDS) is the primary source of this information. According to the SDS for this compound provided by AK Scientific, this compound is classified as a warning-level hazard.[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is at room temperature.[1]

Synthesis of this compound: A Plausible Two-Step Approach

Step 1: Synthesis of 3-bromo-5-fluoroisonicotinic acid

The synthesis of the carboxylic acid intermediate is a critical first step. This can be achieved through various methods, with one plausible route being the selective bromination of a fluorinated isonicotinic acid precursor.

Step 2: Fischer Esterification to Yield the Final Product

Once the 3-bromo-5-fluoroisonicotinic acid is obtained and purified, the final product can be synthesized via a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol is a robust and well-established method for the preparation of methyl esters.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the esterification of a carboxylic acid and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-fluoroisonicotinic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Fischer_Esterification CarboxylicAcid 3-bromo-5-fluoroisonicotinic acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation Methanol Methanol (excess) Catalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic attack by Methanol Ester This compound TetrahedralIntermediate->Ester Proton transfer & elimination of water Water Water Suzuki_Miyaura_Coupling ArylHalide This compound OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

References

The Strategic Utility of Methyl 3-bromo-5-fluoroisonicotinate and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the pyridine nucleus, and specifically its substituted isonicotinate derivatives, has emerged as a privileged structure. This guide provides a comprehensive technical overview of Methyl 3-bromo-5-fluoroisonicotinate, a key building block, and its expanding family of analogs. We will delve into its synthesis, chemical reactivity, and burgeoning applications, particularly in the design of next-generation kinase inhibitors, offering field-proven insights for professionals in drug discovery and development.

The Core Moiety: Physicochemical Properties and Spectroscopic Profile of this compound

This compound (CAS No. 1214325-21-9) is a crystalline solid at room temperature, valued for its unique electronic and steric properties imparted by the bromo and fluoro substituents on the pyridine ring.[1][2] These halogens not only influence the molecule's reactivity but also provide strategic vectors for diversification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1214325-21-9[2]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance Colorless to off-white solid-liquid mixtureChemicalBook
Boiling Point 244.0±40.0 °C (Predicted)ChemicalBook
Density 1.660±0.06 g/cm³ (Predicted)ChemicalBook
Storage Sealed in dry, Room Temperature[1]

A thorough understanding of the spectroscopic signature of this key intermediate is crucial for reaction monitoring and quality control.

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Source
¹H NMR Available[3]
¹³C NMR Available[3]
Mass Spec Available[3]
IR Available[3]

Synthesis of the Core Scaffold: A Practical Approach

While multiple synthetic routes to functionalized isonicotinates exist, a common and reliable strategy for the preparation of this compound involves the bromination of a suitable fluorinated precursor followed by esterification. The following protocol is a representative example adapted from established methodologies for the synthesis of related halo-pyridines.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous preparations of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Bromination of 3-Fluoroisonicotinic Acid

  • To a solution of 3-fluoroisonicotinic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 3-bromo-5-fluoroisonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

  • Suspend the crude 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in methanol.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) affords pure this compound.

Gateway to Complexity: Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to serve as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond allows for selective functionalization, making it an ideal starting point for the synthesis of a diverse library of analogs.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, and it is widely employed to couple aryl and heteroaryl halides with boronic acids or their esters.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling reagents This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reagents->catalyst Add solvent Solvent (e.g., Dioxane/H₂O) catalyst->solvent Dissolve heating Heating (e.g., 90-100 °C) solvent->heating Heat & Stir workup Aqueous Workup & Extraction heating->workup Cool & Process purification Column Chromatography workup->purification Isolate Crude product Methyl 3-aryl-5-fluoroisonicotinate purification->product Purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Methyl 3-phenyl-5-fluoroisonicotinate.[4][5]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[6]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (R₂NH, Base) PdII->AmineCoord -HX PdAmido L₂Pd(II)(Ar)(NR₂) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Add anhydrous, degassed toluene, followed by aniline (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography to afford Methyl 3-(phenylamino)-5-fluoroisonicotinate.[7][8]

The Analog Landscape: Applications in Kinase Inhibition

The 3,5-disubstituted pyridine scaffold, readily accessible from this compound, is a cornerstone in the design of various kinase inhibitors. The strategic placement of substituents allows for fine-tuning of interactions within the ATP-binding pocket of these enzymes.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a functionalized pyridine core.

Diagram 3: General Structure of a Pyridine-Based JAK Inhibitor

JAK_Inhibitor Core Pyridine Core (from this compound) Hinge Hinge-Binding Motif (e.g., Amine) Core->Hinge Forms H-bonds Solvent Solvent-Exposed Region (for selectivity and properties) Core->Solvent Projects into

Caption: Key pharmacophoric elements of a pyridine-based JAK inhibitor.

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen tyrosine kinase (SYK) is another non-receptor tyrosine kinase that is a key mediator of immunoreceptor signaling in various hematopoietic cells. SYK inhibitors are being investigated for the treatment of inflammatory diseases and certain cancers. The 3,5-disubstituted pyridine motif can be effectively utilized to target the active site of SYK.

Table 3: Representative Kinase Inhibitor Scaffolds Derived from Functionalized Pyridines

Kinase TargetCore ScaffoldKey InteractionsRepresentative Compound Class
JAK1/3 AminopyrrolopyrimidineHinge-binding via pyrimidine NTofacitinib analogs
SYK AminopyrimidineHinge-binding, hydrophobic pocket interactionsFostamatinib analogs
ROCK AminopyridineH-bonds with hinge regionRho-kinase inhibitors

Future Outlook and Conclusion

This compound and its analogs represent a versatile and increasingly important class of building blocks in contemporary drug discovery. The synthetic tractability of the core scaffold, coupled with the strategic importance of the 3,5-disubstituted pyridine motif in kinase inhibition, ensures their continued relevance. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the analog library through innovative cross-coupling strategies, and the exploration of this scaffold against a broader range of biological targets. This in-depth guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound to accelerate the discovery of novel and impactful therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its utility is significantly enhanced through strategic functionalization, particularly with the incorporation of fluorine atoms. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 3-bromo-5-fluoroisonicotinate is a valuable building block that combines these features, offering a versatile platform for introducing a fluorinated pyridine moiety into complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2] This guide provides a detailed exploration of the application of this compound in Suzuki coupling reactions, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly with electron-deficient heteroaryl halides.[4] The presence of both a fluorine and a carboxylate ester group makes the pyridine ring electron-deficient, which can facilitate this step.[3][5]

  • Transmetalation: The aryl or vinyl group from the organoboron reagent (e.g., a boronic acid) is transferred to the Palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The choice of base is critical to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)Ln int1 Oxidative Addition Intermediate (Ar-Pd(II)L2-X) pd0->int1 Oxidative Addition r_x This compound (Ar-X) r_x->int1 r_b Organoboron Reagent (R'-B(OH)2) int2 Transmetalation Intermediate (Ar-Pd(II)L2-R') r_b->int2 base Base base->r_b int1->int2 int2->pd0 product Coupled Product (Ar-R') int2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The electron-deficient nature of the this compound substrate requires a highly active catalyst system to ensure efficient oxidative addition. The following protocols are designed to provide robust starting points for the Suzuki coupling of this substrate with various aryl and heteroaryl boronic acids.

Protocol 1: Standard Conditions with a Biarylphosphine Ligand

This protocol is recommended for a broad range of arylboronic acids and is a reliable starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere reaction vessel (e.g., Schlenk tube)

Protocol_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)2 / SPhos - K3PO4 start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane / Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki coupling.

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary depending on the specific boronic acid used. The following table provides a starting point based on literature for similar electron-deficient bromopyridines.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012-1875-90
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)901670-85
3Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (4:1)952460-80

Optimization and Troubleshooting

Achieving high yields with electron-deficient heteroaryl bromides can be challenging. Below are common issues and field-proven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or inappropriate ligand. 2. Insufficient reaction temperature.1. Use a more electron-rich and bulky ligand (e.g., XPhos, RuPhos).[7] 2. Increase temperature in 10 °C increments (up to the solvent's boiling point).
Significant Protodeboronation 1. Excess water in the reaction. 2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and a carefully controlled amount of water. 2. Switch to a milder base (e.g., K₂CO₃) or use boronic esters, which are less prone to this side reaction.[4]
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Rigorously degas all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.[4]
Hydrolysis of the Ester Strongly basic conditions and prolonged heating.Use a milder base such as KF or CsF.[6] If hydrolysis persists, consider performing the coupling on the corresponding acid and esterifying post-coupling.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The 3-aryl-5-fluoroisonicotinate scaffold is a key component in various kinase inhibitors. A hypothetical synthesis of a precursor molecule is presented below, demonstrating the application of the developed protocol.

Case_Study reactant1 This compound product Methyl 3-(4-methoxyphenyl)-5-fluoroisonicotinate reactant1->product reactant2 4-(methoxy)phenylboronic acid reactant2->product reagents Pd(OAc)2, SPhos K3PO4, Dioxane/H2O 100 °C

Caption: Synthesis of a biaryl precursor via Suzuki coupling.

In this transformation, this compound is coupled with 4-methoxyphenylboronic acid using the conditions outlined in Protocol 1. The resulting product, Methyl 3-(4-methoxyphenyl)-5-fluoroisonicotinate, serves as a key intermediate for further elaboration into a final drug candidate. The electron-donating methoxy group on the boronic acid generally leads to efficient coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its functionalization. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-deficient substrate. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful application of this important reaction in research and development.

References

Palladium-catalyzed cross-coupling with Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-5-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceuticals and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. This compound is a particularly valuable building block, offering a trifecta of functional handles for molecular elaboration.[1] The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling, the fluorine atom can enhance binding affinity and modulate physicochemical properties like pKa and lipophilicity, and the methyl ester provides a site for further derivatization, such as amidation.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] This guide provides an in-depth analysis and detailed protocols for leveraging these powerful transformations on this compound, empowering chemists to rapidly access diverse libraries of novel compounds.

Understanding the Substrate: Reactivity and Electronic Landscape

The success of any cross-coupling reaction hinges on a fundamental understanding of the substrate's reactivity. In this compound, the pyridine ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of the ring nitrogen, the fluorine atom at C-5, and the methyl ester at C-4.

This electron-deficient nature has two primary consequences for palladium catalysis:

  • Facilitated Oxidative Addition: While extreme electron deficiency can sometimes hinder this step, the C-Br bond is inherently reactive, more so than a C-Cl bond, ensuring that oxidative addition of the palladium(0) catalyst proceeds efficiently under appropriate conditions.[4][5] The key is to use a sufficiently electron-rich palladium catalyst to initiate the cycle.

  • Need for Electron-Rich Ligands: To counteract the substrate's electron-poor character and accelerate the catalytic cycle, particularly the oxidative addition and the final reductive elimination steps, the use of sterically bulky and highly electron-donating phosphine ligands is critical.[6][7] These ligands increase the electron density on the palladium center, enhancing its nucleophilicity for the oxidative addition and promoting the product-releasing reductive elimination.[7]

The Palladium Catalytic Cycle: A Universal Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding reaction design and troubleshooting.[2][5][6] The cycle involves the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Pd(II) Intermediate (Ar-Pd(II)-R') oa_complex->trans_complex Transmetalation (e.g., Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) (+ R'-M or R₂NH/Base) product_complex Product Formation trans_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R') Released Catalyst Regenerated

The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[8]

Principle & Key Considerations

For this compound, the reaction couples the C-Br position with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Catalyst & Ligand: Pre-formed catalysts like Pd(PPh₃)₄ can be used, but systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand often provide superior results.[3][5] For this electron-deficient substrate, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are highly recommended to promote efficient catalysis.[9]

  • Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step.[3][10] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: Aprotic polar solvents are typical. Mixtures of solvents like 1,4-dioxane/water or toluene/water are common, as the presence of water can sometimes accelerate the reaction.[8][11] Anhydrous conditions can also be effective, depending on the specific substrates and base used.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general starting point for the coupling of this compound with a typical arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80–110 °C and stir vigorously. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours for conventional heating).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
4-Cyanophenylboronic acidPdCl₂(dppf)K₂CO₃DMF120

Table 1: Representative starting conditions for Suzuki-Miyaura coupling.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[12][13] This reaction is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals.

Principle & Key Considerations

This reaction couples the C-Br bond of the substrate with a primary or secondary amine, catalyzed by palladium in the presence of a strong base.

  • Catalyst & Ligand: As with the Suzuki coupling, catalyst systems featuring bulky, electron-rich phosphine ligands are essential for success with this substrate.[14] Ligands like Xantphos or Josiphos are excellent choices. Palladium precatalysts (e.g., XPhos Pd G3) are often used to ensure the consistent generation of the active Pd(0) species.[15]

  • Base: A strong, non-nucleophilic base is crucial for deprotonating the amine (or the N-H bond in the intermediate Pd-amine complex), which is a key step in the catalytic cycle.[12][13] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices. NaOtBu is often effective but is incompatible with base-sensitive functional groups.[16]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are required to prevent quenching of the strong base and interference with the catalyst.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Reagent Addition: Add this compound, followed by the anhydrous, degassed toluene via syringe. Finally, add the amine substrate via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[15]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2–18 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine PartnerCatalyst / LigandBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane100
n-ButylamineXPhos Pd G3K₃PO₄t-BuOH90
Dimethylamine (2M in THF)Pd(OAc)₂ / BINAPNaOtBuToluene80

Table 2: Representative starting conditions for Buchwald-Hartwig amination.

Workflow & Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly the exclusion of oxygen and moisture.

Experimental_Workflow setup 1. Reagent Prep (Dry/Degas Solvents) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert Assemble Reaction reaction 3. Reaction (Heat & Stir) inert->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor Periodically Sample monitor->reaction Continue if Incomplete workup 5. Quench & Workup monitor->workup If Complete purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

General experimental workflow for palladium-catalyzed cross-coupling.

Common Troubleshooting Issues:

  • No or Low Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; insufficient heating; poor quality reagents (wet solvent, weak base).

    • Solution: Ensure a rigorously inert atmosphere. Use freshly dried and degassed solvents. Screen different bases, ligands, or higher temperatures.[15] Consider using a palladium precatalyst for more reliable results.[15]

  • Formation of Side Products:

    • Cause (Suzuki): Homocoupling of the boronic acid. Proto-deboronation can also occur.

    • Solution: Ensure the reaction is truly anaerobic. Use a slight excess of the boronic acid.

    • Cause (General): Hydro-dehalogenation (replacement of Br with H).

    • Solution: This can arise from moisture or side reactions with the base/solvent. Ensure anhydrous conditions. A change in ligand or solvent may be necessary.

Other Potential Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed transformations can also be applied to this compound:

  • Sonogashira Coupling: For the synthesis of alkynes by coupling with a terminal alkyne, typically using a Pd/Cu co-catalyst system.[17][18][19]

  • Heck Coupling: For the synthesis of alkenes by coupling with an olefin in the presence of a base.[20][21][22] The electron-deficient nature of the substrate is generally favorable for this reaction.[23][24]

  • Stille Coupling: For C-C bond formation using an organostannane reagent. While powerful and highly tolerant of functional groups, the toxicity of tin reagents has made it less popular than the Suzuki coupling.[25][26][27][28]

References

Application Notes and Protocols for the Synthesis of Bioactive Fentanyl Analogs from 4-Anilinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3][4] Its rigid framework allows for precise orientation of functional groups, making it an ideal starting point for the development of potent and selective ligands for various biological targets. Among the most prominent and impactful molecules derived from this scaffold are fentanyl and its analogs.[5][6] First synthesized by Paul Janssen in 1960, fentanyl is a potent synthetic opioid analgesic that is 50 to 100 times more potent than morphine.[5][7] This high potency has made it an invaluable tool in clinical settings for managing severe pain, particularly in anesthesia and for cancer patients.[8][9]

Fentanyl analogs, a class of molecules with chemical structures similar to fentanyl, exhibit a wide range of potencies and are of significant interest in drug discovery for the development of novel analgesics.[5][10] The design and synthesis of these analogs are often aimed at improving the therapeutic index, altering the pharmacokinetic profile, or understanding the structure-activity relationships at the opioid receptors.[1] This guide provides a detailed protocol for the synthesis of fentanyl and its analogs, starting from readily available precursors and utilizing a well-established, high-yielding synthetic route.[11][12][13]

Mechanism of Action: The µ-Opioid Receptor

Fentanyl and its analogs exert their potent analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][7][14] These receptors are predominantly located in the brainstem and medial thalamus and are key mediators of pain perception, reward, and respiratory control.[9]

Upon binding of a fentanyl analog to the MOR, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.[15][16] This activation inhibits the enzyme adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][14] The activated G-protein also modulates ion channel activity, leading to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[17] The cumulative effect of these cellular events is a reduction in neuronal excitability and the inhibition of pain-transmitting neurotransmitter release, ultimately leading to analgesia.[9][16]

Opioid Receptor Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G-Protein (Gi/o) AC Adenylate Cyclase MOR:G->AC Inhibits Ca_channel Ca2+ Channel MOR:G->Ca_channel Inhibits K_channel K+ Channel MOR:G->K_channel Activates Fentanyl Fentanyl Analog Fentanyl->MOR:n Binds ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Ca2+ Influx K_ion K+ K_channel->K_ion K+ Efflux (Hyperpolarization) Ca_ion Ca2+ Analgesia Analgesia & Other Effects K_ion->Analgesia Vesicle->Analgesia

Caption: Signaling pathway of fentanyl analogs via the µ-opioid receptor.

Synthetic Strategy Overview

The synthesis of fentanyl and its analogs can be efficiently achieved through a three-step process starting from commercially available 4-piperidone.[11][12][13] This strategy offers high yields and allows for the facile generation of a variety of analogs by modifying the acylating agent in the final step.[11] The key intermediate, N-[1-(2-phenylethyl)-4-piperidinyl]aniline, is synthesized in two steps and then acylated to yield the final product.[11][12]

The overall workflow is as follows:

  • N-Alkylation of 4-piperidone: The secondary amine of 4-piperidone is alkylated with a suitable phenethyl halide to introduce the N-phenethyl group, a key structural feature for high opioid receptor affinity.

  • Reductive Amination: The resulting N-phenethyl-4-piperidone undergoes reductive amination with aniline to form the crucial 4-anilinopiperidine core.

  • Acylation: The secondary amine of the 4-anilinopiperidine intermediate is acylated with an appropriate acyl chloride or anhydride to yield the final fentanyl analog.

Fentanyl Synthesis Workflow Start 4-Piperidone Monohydrate Hydrochloride Step1 Step 1: N-Alkylation (2-Bromoethyl)benzene, Cs2CO3 Start->Step1 Intermediate1 N-Phenylethylpiperidin-4-one Step1->Intermediate1 Step2 Step 2: Reductive Amination Aniline, NaBH(OAc)3 Intermediate1->Step2 Intermediate2 N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) Step2->Intermediate2 Step3 Step 3: Acylation Propionyl Chloride, DIPEA Intermediate2->Step3 FinalProduct Fentanyl Step3->FinalProduct

Caption: Overall workflow for the three-step synthesis of fentanyl.

Detailed Protocols

The following protocols are adapted from the optimized synthesis described by Valdez et al. (2014) in PLOS One.[11]

Step 1: Synthesis of N-(Phenylethyl)piperidin-4-one

This initial step involves the alkylation of the piperidine nitrogen. Cesium carbonate is an effective base for this transformation, leading to high yields.[11][13]

  • Reagents and Materials:

    • 4-Piperidone monohydrate hydrochloride

    • (2-Bromoethyl)benzene

    • Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add cesium carbonate (2.5 eq).

    • Add (2-bromoethyl)benzene (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by silica gel column chromatography to obtain N-(phenylethyl)piperidin-4-one as a clear oil.

Parameter Value
Typical Yield 88%[11][12]
Solvent Acetonitrile
Base Cesium Carbonate
Temperature Reflux
Step 2: Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP)

This step forms the core 4-anilinopiperidine structure via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation.[11][13] ANPP is a controlled substance in many jurisdictions.[18][19]

  • Reagents and Materials:

    • N-(Phenylethyl)piperidin-4-one

    • Aniline

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Acetic acid

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve N-(phenylethyl)piperidin-4-one (1.0 eq) in dichloromethane.

    • Add aniline (1.2 eq) followed by acetic acid (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ANPP.

Parameter Value
Typical Yield 91%[11][12]
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room Temperature
Step 3: Synthesis of Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide)

The final step is the acylation of the secondary amine of ANPP. This reaction is typically rapid and high-yielding. Different fentanyl analogs can be synthesized by substituting propionyl chloride with other acylating agents (e.g., acetyl chloride, butyryl chloride).[6]

  • Reagents and Materials:

    • N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP)

    • Propionyl chloride

    • Diisopropylethylamine (DIPEA, Hünig's base)

    • Dichloromethane (CH₂Cl₂)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve ANPP (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

    • Add diisopropylethylamine (2.0 eq).

    • Add propionyl chloride (2.0 eq) dropwise to the cooled solution.

    • Remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Transfer the mixture to a separatory funnel and partition between dichloromethane and water.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the final product, fentanyl, as a solid.

    • The product can be further purified by recrystallization if necessary.

Parameter Value
Typical Yield 95%[11][12]
Acylating Agent Propionyl Chloride
Base Diisopropylethylamine (DIPEA)
Temperature 0 °C to Room Temperature

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized molecules.

Crucial Safety Precautions

Fentanyl and its analogs are extremely potent opioids and pose a significant risk of intoxication, overdose, and death, even from minute quantities.[20] Exposure can occur through inhalation, ingestion, or dermal contact.

All handling of these compounds must be performed by trained personnel in a properly equipped laboratory with the following minimum safety precautions:

  • Work in a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double-gloving with nitrile gloves.

  • Avoid all direct contact with the compounds.

  • Have an opioid overdose reversal agent, such as naloxone, readily available, and ensure personnel are trained in its administration.

  • All equipment and work surfaces must be decontaminated after use.

  • Adhere strictly to all institutional and national regulations regarding the handling of controlled and highly potent substances.

Conclusion

The 4-anilinopiperidine scaffold is a cornerstone in the synthesis of highly potent µ-opioid receptor agonists. The three-step synthetic protocol detailed here provides an efficient and high-yielding pathway to fentanyl and its analogs.[11][12] This methodology is not only valuable for the production of known analgesics but also serves as a robust platform for the generation of novel derivatives for further pharmacological investigation. The profound biological activity of these molecules necessitates strict adherence to safety protocols to mitigate the significant risks associated with their handling.

References

Application Notes and Protocols: Derivatization of the Ester Group on Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the methyl ester group of Methyl 3-bromo-5-fluoroisonicotinate. This key intermediate is valuable in medicinal chemistry for creating complex heterocyclic compounds.[1] This guide details protocols for hydrolysis, amidation, and transesterification, explaining the scientific rationale behind experimental choices and offering insights into reaction optimization.

Introduction: The Strategic Importance of this compound Derivatization

This compound is a pivotal building block in the synthesis of novel pharmaceutical agents, particularly kinase inhibitors and other bioactive molecules.[1] Its structure, featuring a reactive ester group and a halogenated pyridine ring, allows for selective functionalization. The derivatization of the methyl ester group is a critical step in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, converting the ester to other functional groups, such as carboxylic acids or amides, opens up new avenues for molecular elaboration and the introduction of pharmacophoric features. This guide provides detailed, field-proven protocols for the most common and impactful derivatizations of this versatile intermediate.

Core Derivatization Strategies and Protocols

The primary transformations of the methyl ester group on this compound involve hydrolysis to the corresponding carboxylic acid, direct amidation with a variety of amines, and transesterification to alternative esters. Each of these derivatizations offers unique advantages in a drug discovery campaign.

Hydrolysis to 3-Bromo-5-fluoroisonicotinic Acid

The conversion of the methyl ester to the carboxylic acid is a fundamental transformation, yielding 3-Bromo-5-fluoroisonicotinic acid.[2][3] This product serves as a versatile intermediate for subsequent amide bond formations, further esterifications, or other carboxylic acid-specific reactions.

Scientific Rationale & Mechanistic Insight

Base-catalyzed hydrolysis (saponification) is the most common and efficient method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid. The choice of base (NaOH vs. LiOH) can influence the reaction rate and workup procedure. Lithium hydroxide is often preferred due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, which can lead to cleaner reactions.

Experimental Protocol: Saponification

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and H₂O (typically a 3:1:1 ratio).

  • Add LiOH·H₂O (1.5 - 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-Bromo-5-fluoroisonicotinic acid as a solid.

Diagram: Hydrolysis Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Isolation start Dissolve this compound in THF/MeOH/H₂O add_base Add LiOH·H₂O start->add_base stir Stir at Room Temperature (2-4 hours) add_base->stir concentrate Remove Organic Solvents stir->concentrate wash_org Wash with EtOAc concentrate->wash_org acidify Acidify with 1M HCl wash_org->acidify extract Extract with EtOAc (3x) acidify->extract dry Dry, Filter, Concentrate extract->dry product 3-Bromo-5-fluoroisonicotinic Acid dry->product G cluster_0 Amine-Alane Complex Formation cluster_1 Amidation Reaction cluster_2 Workup & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent cool_amine Cool to 0 °C dissolve_amine->cool_amine add_alme3 Add Trimethylaluminum cool_amine->add_alme3 add_ester Add Ester Solution add_alme3->add_ester warm_stir Warm to RT, Stir (12-24h) add_ester->warm_stir quench Quench with Rochelle's Salt warm_stir->quench extract Extract with DCM quench->extract wash_dry Wash, Dry, Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product 3-Bromo-5-fluoroisonicotinamide Derivative purify->product G cluster_ester_deriv Ester Derivatization cluster_coupling Cross-Coupling (on Bromo position) start This compound acid 3-Bromo-5-fluoroisonicotinic Acid start->acid Hydrolysis amide 3-Bromo-5-fluoroisonicotinamide Derivatives start->amide Amidation new_ester New Ester Derivatives start->new_ester Transesterification suzuki Suzuki Coupling Product (Aryl/Heteroaryl) start->suzuki Suzuki Coupling sonogashira Sonogashira Coupling Product (Alkynyl) start->sonogashira Sonogashira Coupling buchwald Buchwald-Hartwig Product (Amino) start->buchwald Buchwald-Hartwig

References

Application Notes: Methyl 3-bromo-5-fluoroisonicotinate as a Foundational Building Block for VHL-based Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Versatile Scaffold

The field of targeted protein degradation (TPD) has ushered in a new therapeutic paradigm, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3][4]

The efficacy of a PROTAC is critically dependent on the precise architecture of its three components: a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[5] Among the handful of E3 ligases successfully hijacked for TPD, the von Hippel-Lindau (VHL) complex is one of the most widely utilized.[6][7] This application note details the strategic use of Methyl 3-bromo-5-fluoroisonicotinate , a key heterocyclic building block, in the streamlined synthesis of potent VHL E3 ligase ligands for incorporation into novel protein degraders.

The intrinsic chemical features of this compound—a reactive bromine atom for cross-coupling, a fluoro-substituent for modulating physicochemical properties, and a methyl ester for straightforward linker attachment—make it an exceptionally valuable and versatile starting material for PROTAC development programs.[8]

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

PropertyValue
Chemical Name This compound
CAS Number 1214325-21-9
Molecular Formula C₇H₅BrFNO₂[8]
Molecular Weight 234.02 g/mol [8]
Appearance Off-white to white solid/crystalline powder
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[8][9]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Wash hands thoroughly after handling.[10]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10]

  • Refer to the full Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[9][10][11][12][13]

Role in Protein Degrader Synthesis: Crafting the VHL Ligand

This compound serves as a precursor to the core scaffold of widely used VHL ligands, such as derivatives of VH032.[14] The synthetic strategy hinges on leveraging the molecule's distinct functional handles in a logical sequence.

Causality of Design: The bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] This allows for the precise and modular installation of the aryl or heteroaryl moiety required for high-affinity binding to the VHL protein. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions in the ligand-binding pocket and improve metabolic stability. The methyl ester at the 4-position provides a latent carboxylic acid, which, after hydrolysis, serves as the primary attachment point for the PROTAC linker via robust amide bond formation.[17]

G cluster_0 PROTAC Structure cluster_1 Synthesis Focus POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (VHL) Linker->E3_Ligand BuildingBlock Methyl 3-bromo- 5-fluoroisonicotinate VHL_Core VHL Ligand Core BuildingBlock->VHL_Core Suzuki Coupling Ester Hydrolysis VHL_Core->E3_Ligand Incorporation

Figure 1. Role of this compound in PROTAC assembly.

Experimental Protocols

The following protocols provide a reliable, two-step pathway from this compound to a versatile VHL ligand intermediate ready for linker conjugation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a commercially available boronic acid to install the key biaryl moiety.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild conditions, and high yields.[15][18] The use of a palladium catalyst like Pd(dppf)Cl₂ is standard for this class of transformation, providing a good balance of reactivity and stability. A base (e.g., K₂CO₃) is essential to activate the boronic acid for the transmetalation step in the catalytic cycle.[15][16] The reaction is performed under an inert atmosphere to prevent the degradation of the Pd(0) active catalyst.[16]

G Start Methyl 3-bromo- 5-fluoroisonicotinate Product Coupled Biaryl Ester Intermediate Start->Product Heat (e.g., 90°C) Inert Atmosphere Reagent 4-Methoxy-3- (trifluoromethyl)phenyl boronic acid Reagent->Product Heat (e.g., 90°C) Inert Atmosphere Catalyst Pd(dppf)Cl₂ K₂CO₃ (Base) Dioxane/H₂O Catalyst->Product Heat (e.g., 90°C) Inert Atmosphere

Figure 2. Workflow for Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or sealable reaction vial

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and then evacuate and backfill with inert gas (Nitrogen or Argon) three times.[16]

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Stir the reaction mixture at 90 °C for 4-12 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Saponification (Ester Hydrolysis)

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the attachment point for the PROTAC linker.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and highly efficient method for hydrolyzing methyl esters to carboxylic acids. The use of a mixed solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base. The reaction is typically run at room temperature to prevent potential side reactions. Acidification in the workup protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

  • Coupled biaryl ester from Protocol 1 (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the biaryl ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature for 2-6 hours.

  • Validation: Monitor the reaction by LC-MS to confirm the disappearance of the starting ester and the appearance of the product acid.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product.

  • Characterization: The product can typically be used in the next step without further purification if the reaction is clean. Confirm identity via LC-MS and ¹H NMR. The resulting product is now ready for standard amide coupling (e.g., using HATU or HBTU) to a linker bearing a primary or secondary amine.[17]

Characterization and Validation of Degraders

Once the final PROTAC is synthesized, a series of assays are required to validate its function.

Assay TypePurposeKey Controls
Western Blot To quantify the reduction in target protein levels in cells after PROTAC treatment.[17]Vehicle (DMSO) control; proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[17]
Ternary Complex Assays (e.g., TR-FRET) To measure the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for degradation.[19]Parent inhibitor (warhead alone); VHL ligand alone.[6][17]
Ubiquitination Assays To directly detect the ubiquitination of the target protein induced by the PROTAC.Vehicle (DMSO) control; PROTAC in E3 ligase knockout/knockdown cells.
Cell Viability/Proliferation Assays To determine the downstream cellular phenotype resulting from target protein degradation.Vehicle (DMSO) control; non-degrading epimer or inactive analogue.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of VHL-based protein degraders. Its distinct reactive sites allow for a modular and efficient synthetic approach, enabling the rapid generation of PROTAC libraries for optimization. The protocols outlined herein provide a robust and validated pathway for researchers to leverage this key intermediate in their targeted protein degradation programs, accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for Reactions Involving Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Halogenated Heterocycles in Modern Chemistry

Halogenated heterocyclic compounds are foundational pillars in the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their prevalence stems from the unique reactivity imparted by the halogen substituent, which serves as a versatile synthetic handle for a myriad of cross-coupling and functionalization reactions. This allows for the precise and strategic construction of complex molecular architectures from readily available starting materials.[1] Nitrogen-containing heterocycles, in particular, are prominent scaffolds in a vast number of FDA-approved drugs and biologically active natural products.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the most common and powerful transformations involving halogenated heterocycles. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step instructions, but also the rationale behind the experimental choices.

Core Reaction Methodologies

The functionalization of halogenated heterocycles is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions. This guide will focus on three of the most impactful methodologies: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and emerging photoredox-catalyzed C-H functionalization techniques that offer novel pathways for molecular diversification.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that informs the selection of each reaction component. Understanding this cycle is paramount to troubleshooting and optimizing these transformations. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L_n-R² OA_complex->Trans_complex Transmetalation (R²-B(OR)₂) Trans_complex->Pd0 Product R¹-R² Trans_complex->Product Reductive Elimination Base Base Boronic_Acid R²-B(OH)₂ Boronate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Boronate_Complex Activation Boronate_Complex->Trans_complex Base-activated Boron Species

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • The Catalyst System (Palladium Source and Ligand): The choice of the palladium source and, critically, the phosphine ligand is paramount for a successful reaction, especially with challenging substrates like electron-rich or sterically hindered chloro-heterocycles.[4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center and promote the final reductive elimination step.[5]

  • The Base: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6] The choice of base, ranging from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact the reaction outcome, with stronger bases often required for less reactive coupling partners.[4]

  • The Solvent System: The solvent must be capable of dissolving both the organic and inorganic components of the reaction. Mixtures of ethereal solvents like 1,4-dioxane or dimethoxyethane (DME) with water are common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[7]

This protocol provides a robust starting point for the coupling of a challenging heteroaryl chloride.

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
2-Chloropyridine1.0113.5 mgHeteroaryl halide
Phenylboronic acid1.2146.3 mgOrganoboron partner
Pd(OAc)₂0.024.5 mgPalladium source
SPhos0.0416.4 mgLigand
K₃PO₄3.0636.8 mgBase
1,4-Dioxane (anhydrous)-4 mLSolvent
Water (degassed)-1 mLCo-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium phosphate.[7]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen.[4]

  • Catalyst and Solvent Addition: In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane. Add the catalyst solution to the Schlenk flask.[7] Then, add the degassed 1,4-dioxane and water mixture via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient oxidative addition; catalyst deactivation.Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos).[8] Ensure rigorous exclusion of oxygen. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Protodeboronation The boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃). Use anhydrous conditions if possible.[4] Consider using a more stable boronate ester (e.g., pinacol ester).[9]
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.Thoroughly degas all solvents and the reaction mixture.[9] Screen different bases to optimize transmetalation.
The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[9] This reaction is of immense importance in medicinal chemistry, where the arylamine motif is a common feature in drug candidates.[10]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] The choice of ligand and base is critical for navigating this cycle efficiently, especially with electron-deficient heterocycles which can act as catalyst poisons.[8]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) Amine_complex [R-Pd(II)L_n(HNR'₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'₂) Amido_complex R-Pd(II)L_n-NR'₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product R-NR'₂ Amido_complex->Product Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

  • Ligand Selection: The lone pair on the nitrogen of a pyridine substrate can coordinate to the palladium center, leading to catalyst deactivation.[8] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial to shield the palladium and favor the desired catalytic cycle.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[12]

This protocol is a general starting point for the amination of a heteroaryl bromide.

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
3-Bromopyridine1.0158 mgHeteroaryl halide
Morpholine1.2104.5 mg (104.5 µL)Amine coupling partner
Pd₂(dba)₃0.019.2 mgPalladium source
XPhos0.029.5 mgLigand
NaOtBu1.4134.6 mgBase
Toluene (anhydrous)-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add toluene, 3-bromopyridine, and morpholine to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(pyridin-3-yl)morpholine.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Catalyst inhibition by the pyridine nitrogen. Incomplete oxidative addition (especially with chlorides).Use a bulkier, more electron-rich ligand (e.g., BrettPhos).[8] If using a chloride, consider switching to the corresponding bromide or iodide.[8]
Hydrodehalogenation β-hydride elimination from the amido complex.Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines).[9]
Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering mild reaction conditions and unique reactivity patterns.[13][14] For halogenated heterocycles, this methodology allows for functionalization at positions that are not readily accessible through traditional cross-coupling reactions.

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates.[12] These radicals can then participate in a variety of bond-forming reactions. In the context of heterocycle functionalization, a common strategy involves the generation of a radical species that undergoes a Minisci-type addition to the electron-deficient heterocycle.[13][14]

Diagram 3: General Workflow for Photoredox-Catalyzed C-H Functionalization

Photoredox_Workflow start Reaction Setup: - Halogenated Heterocycle - Radical Precursor - Photocatalyst - Solvent degas Degas Reaction Mixture (e.g., sparging with Argon) start->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Functionalized Heterocycle purify->product

Caption: A generalized experimental workflow for photoredox catalysis.

This protocol exemplifies the direct arylation of a C-H bond on a halogenated heterocycle.

Reagent/ComponentMolar Equiv.Amount (for 0.5 mmol scale)Purpose
4-Chloropyridine1.056.8 mgHeterocyclic substrate
4-Methoxyphenyldiazonium tetrafluoroborate1.5166.5 mgAryl radical precursor
Ru(bpy)₃(PF₆)₂0.014.3 mgPhotocatalyst
Acetonitrile (anhydrous)-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add 4-chloropyridine, 4-methoxyphenyldiazonium tetrafluoroborate, and Ru(bpy)₃(PF₆)₂.

  • Solvent Addition and Degassing: Add anhydrous acetonitrile. Seal the vial and degas the mixture by sparging with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-2-(4-methoxyphenyl)pyridine.

Advanced Synthetic Technologies

Modern synthetic chemistry is increasingly leveraging technology to improve reaction efficiency, safety, and scalability. For reactions involving halogenated heterocycles, microwave-assisted synthesis and continuous flow chemistry are particularly impactful.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture.[15][16] This is particularly advantageous for cross-coupling reactions that often require elevated temperatures.

  • Key Advantages: Reduced reaction times (from hours to minutes), improved yields, and enhanced product purities.[15][17]

  • Experimental Setup: Reactions are typically performed in sealed vessels designed for microwave reactors, allowing for temperatures well above the solvent's boiling point.[18] Precise control over temperature and pressure is a key feature of modern microwave synthesizers.[18]

Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and seamless scalability.[19][20] Reagents are pumped through a heated reactor where they mix and react, with the product continuously emerging.

  • Key Advantages: Superior heat and mass transfer, safe handling of hazardous reagents and intermediates, and the ability to "telescope" multiple reaction steps.[2][21]

  • Application to Halogenated Heterocycles: This technology is well-suited for the synthesis of pharmaceutical intermediates, where consistent product quality and process safety are paramount.[10][22]

Analytical and Purification Strategies

Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions and determining the endpoint of a reaction.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitative analysis of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the desired compound.

Purification of Heterocyclic Compounds

The purification of heterocyclic products can be challenging due to their polarity and potential for interaction with the stationary phase.

  • Flash Column Chromatography: The most common method for purification. For polar, nitrogen-containing heterocycles, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on the silica gel column.[23]

  • Reversed-Phase Chromatography: An excellent alternative for highly polar compounds, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[23]

Safety: A Paramount Consideration

A steadfast commitment to safety is non-negotiable in any research laboratory. The following guidelines are essential when working with halogenated heterocycles and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.[24]

  • Fume Hood: All manipulations of volatile, toxic, or flammable substances should be performed in a certified chemical fume hood.[25]

  • Handling of Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric.[26] Handle with care under an inert atmosphere and never allow the dry catalyst to come into contact with flammable solvents in the presence of air.[26] Safety data sheets for palladium compounds indicate that they may cause skin, eye, and respiratory irritation.[18][27][28]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate care.

  • Inert Atmosphere Techniques: Many cross-coupling reactions are sensitive to oxygen. Proficiency in using Schlenk lines or gloveboxes is essential for reproducible results.[29]

Conclusion

The reactions of halogenated heterocycles are a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of valuable molecules. A deep understanding of the underlying mechanisms, coupled with meticulous experimental technique and a commitment to safety, is the key to success in this exciting and impactful field. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize these powerful synthetic tools.

References

Application Notes and Protocols for the Functionalization of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Core

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged heterocycle. However, the true potential of a pyridine-based molecule is unlocked through precise and selective functionalization. Methyl 3-bromo-5-fluoroisonicotinate is a prime example of a highly versatile building block, engineered for selective, sequential, and diverse chemical modifications.[1] This guide provides a comprehensive overview of the key reactive sites of this molecule and detailed, field-proven protocols for its transformation into a wide array of valuable derivatives.

The strategic placement of the bromo, fluoro, and methyl ester groups on the isonicotinate core allows for a tiered approach to its chemical elaboration. The C3-bromo position is ripe for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The C5-fluoro group, activated by the electron-withdrawing nature of the pyridine nitrogen and the ester, is susceptible to nucleophilic aromatic substitution. Finally, the methyl ester at C4 provides a handle for conversion to amides, carboxylic acids, and other functionalities. This orthogonal reactivity makes this compound a powerful tool for the rapid generation of molecular diversity.

Part 1: Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The carbon-bromine bond at the C3 position is the most versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the methods of choice for this transformation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and highly utilized method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with a variety of boronic acids or esters proceeds with high efficiency, offering a direct route to a diverse range of substituted pyridines.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate. Anhydrous conditions can also be employed with soluble organic bases.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents This compound (1.0 equiv) Aryl/Heteroaryl Boronic Acid (1.2 equiv) setup Combine reagents, catalyst, and base in a reaction vessel. Add solvent. reagents->setup catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) Base (e.g., K₂CO₃, 2.0 equiv) catalyst->setup solvent Solvent (e.g., Dioxane/H₂O, 4:1) solvent->setup reaction Heat the mixture under an inert atmosphere (e.g., 80-100 °C, 4-12 h). setup->reaction workup Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. reaction->workup purification Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography. workup->purification product 3-Aryl/Heteroaryl-5-fluoroisonicotinate purification->product

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)-5-fluoroisonicotinate

  • To an oven-dried Schlenk flask, add this compound (234 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100485-95
Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O90680-92
Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)DME/H₂O85875-90
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from the corresponding halides.[2][3][4] This reaction provides a direct route to introduce primary and secondary amines at the C3 position of the pyridine core.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst and a phosphine ligand are essential. For C-N bond formation, ligands with high steric bulk and electron density are particularly effective. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and Josiphos-type ferrocenyl ligands are often the ligands of choice.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and is often dependent on the pKa of the amine.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

reagents This compound (1.0 equiv) Primary or Secondary Amine (1.2 equiv) setup Combine catalyst, ligand, and base in a Schlenk flask. Add solvent, substrate, and amine under inert atmosphere. reagents->setup catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) Ligand (e.g., XPhos, 4 mol%) Base (e.g., NaOtBu, 1.4 equiv) catalyst->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup reaction Heat the mixture under an inert atmosphere (e.g., 90-110 °C, 6-18 h). setup->reaction workup Cool to room temperature. Filter through Celite, wash with ethyl acetate. reaction->workup purification Concentrate the filtrate. Purify by column chromatography. workup->purification product 3-Amino-5-fluoroisonicotinate purification->product

Caption: Buchwald-Hartwig Amination Workflow

Detailed Protocol: Synthesis of Methyl 3-(morpholino)-5-fluoroisonicotinate

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).

  • Add a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under the inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add a solution of this compound (234 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Part 2: Nucleophilic Aromatic Substitution at the C5-Fluoro Position

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effects of the pyridine nitrogen and the C4-ester group. This allows for the displacement of the fluoride with a variety of nucleophiles, particularly nitrogen, oxygen, and sulfur nucleophiles.

Causality of Experimental Choices:

  • Nucleophile: The choice of nucleophile dictates the resulting functionality at the C5 position. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates.

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, an excess of the amine itself can sometimes serve as the base, or an external non-nucleophilic base like K₂CO₃ or DIPEA can be added. For alcohol and thiol nucleophiles, a strong base like NaH or K₂CO₃ is typically used.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SₙAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.

Detailed Protocol: Synthesis of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)isonicotinate

  • To a round-bottom flask, add this compound (234 mg, 1.0 mmol) and N-methylpiperazine (220 µL, 2.0 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol) and a magnetic stir bar.

  • Add dimethyl sulfoxide (DMSO) (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Part 3: Modification of the C4-Ester Group

The methyl ester at the C4 position provides a versatile handle for further derivatization, most commonly through hydrolysis to the carboxylic acid or amidation to form a carboxamide.

Hydrolysis to the Carboxylic Acid

Standard ester hydrolysis conditions can be applied to convert the methyl ester to the corresponding carboxylic acid. This is a crucial step for subsequent amide couplings or other transformations requiring the carboxylic acid functionality.

Detailed Protocol: Synthesis of 3-bromo-5-fluoroisonicotinic acid

  • To a round-bottom flask, add this compound (234 mg, 1.0 mmol).

  • Add methanol (5 mL) and a 2 M aqueous solution of lithium hydroxide (LiOH) (2 mL, 4.0 mmol).

  • Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water (5 mL) and acidify to pH 3-4 with 1 M HCl.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Direct Amidation

The methyl ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst or with the use of a large excess of the amine.

Detailed Protocol: Synthesis of 3-bromo-5-fluoro-N-propylisonicotinamide

  • To a sealed tube, add this compound (234 mg, 1.0 mmol) and propylamine (410 µL, 5.0 mmol).

  • Add a magnetic stir bar.

  • Seal the tube and heat the mixture to 80 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Remove the excess amine under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.

References

Mastering the Craft: A Detailed Guide to Preparing Fluorescent Probes via Reactive Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. The foundation of a successful fluorescent probe lies in the precise and stable covalent attachment of a fluorophore to a target biomolecule. This is achieved through the strategic use of reactive chemical groups that form robust bonds with specific functional moieties on proteins, nucleic acids, and other cellular components. This comprehensive guide provides an in-depth exploration of the most prevalent reactive chemistries used in the preparation of fluorescent probes. We will delve into the mechanisms, provide detailed, field-proven protocols, and offer expert insights into experimental design and troubleshooting for amine-reactive, thiol-reactive, and bioorthogonal "click" chemistries.

The Art of Selection: Choosing the Right Reactive Chemistry

The selection of an appropriate reactive group is a critical first step that dictates the success, specificity, and functionality of the final fluorescent probe. A thoughtful decision requires consideration of several factors:

  • Target Biomolecule and Available Functional Groups: The nature of your target (e.g., protein, antibody, oligonucleotide) and the naturally occurring or engineered functional groups it possesses will narrow down the choice of reactive chemistry. Primary amines on lysine residues and the N-terminus of proteins are abundant, making amine-reactive dyes a common choice. Cysteine residues, with their unique thiol groups, offer sites for more specific labeling with thiol-reactive probes.

  • Reaction Conditions: The pH, temperature, and solvent compatibility of the labeling reaction must be considered to ensure the stability and functionality of both the fluorophore and the target biomolecule. For instance, NHS ester reactions are optimal at a slightly basic pH, while maleimide reactions are most efficient at a near-neutral pH.

  • Specificity and Stoichiometry: The desired degree of labeling (DOL)—the number of fluorophore molecules per target biomolecule—is a crucial parameter. Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling may result in a weak signal. The choice of reactive chemistry and the molar ratio of dye to target are key determinants of the final DOL.

Amine-Reactive Probes: The Workhorse of Protein Labeling

N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups for labeling proteins and other biomolecules containing primary amines.

The Underlying Chemistry: A Stable Amide Bond

NHS esters react with unprotonated primary aliphatic amine groups, primarily the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient and yields a robust covalent linkage.

Critical Consideration: The pH-Dependent Balancing Act

The efficiency of NHS ester conjugation is highly pH-dependent. A slightly basic pH (typically 8.0-8.5) is required to ensure that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH2). However, at higher pH values, the rate of hydrolysis of the NHS ester increases, leading to a non-reactive carboxylic acid and reducing the labeling efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

Table 1: pH Influence on NHS Ester Reactions

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.0Low (amines are protonated)LowPoor
7.0 - 8.0ModerateModerateModerate
8.0 - 8.5 High Manageable Optimal
> 8.5HighHighReduced
Step-by-Step Protocol: Labeling a Protein with an NHS Ester-Functionalized Fluorophore

This protocol provides a general guideline for labeling a protein with a typical NHS ester dye. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

  • Protein solution (2-3 mg/mL in an amine-free buffer, e.g., PBS or 50 mM sodium borate, pH 8.5)

  • NHS ester-functionalized fluorophore

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Labeling Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is often recommended, but this should be optimized.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or another suitable method.

Workflow for Amine-Reactive Labeling

Amine_Reactive_Workflow A Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) C Add Dye to Protein (Optimize Molar Ratio) A->C B Prepare 10 mM NHS Ester Dye in DMSO/DMF B->C D Incubate 1 hr at Room Temp (Protect from Light) C->D E Quench Reaction (Optional) D->E F Purify Labeled Protein (e.g., SEC) E->F G Characterize Probe (DOL, Functionality) F->G

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-5-fluoroisonicotinate (CAS 1214325-21-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the technical insights and practical protocols needed to overcome common purification challenges, ensuring high purity and yield for this critical building block.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the purification of crude this compound. Each entry details the symptoms, probable causes, and validated solutions with explanations grounded in chemical principles.

Question 1: My column chromatography results in poor separation and significant peak tailing. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2]

  • Primary Cause: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This secondary interaction, in addition to normal-phase partitioning, leads to a non-uniform flow through the column, resulting in tailed (asymmetric) peaks and poor resolution between your product and closely eluting impurities.

  • Solutions & Protocols:

    • Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent.

      • Mechanism: The additive (e.g., TEA) is a stronger base and will preferentially interact with the acidic silanol sites, effectively masking them from your target molecule.[1][2] This allows the purification to proceed based primarily on polarity, resulting in sharper, more symmetrical peaks.

      • Protocol: Begin by optimizing your eluent system using Thin-Layer Chromatography (TLC). Once you have a system that gives good separation (a target Rf of 0.2-0.4 is ideal), add 0.1-1% triethylamine to the bulk mobile phase before running the column.[2]

    • Use an Alternative Stationary Phase: If base additives are incompatible with your molecule or downstream applications, consider a different stationary phase.

      • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[2][3]

      • End-Capped Silica: These are silica gels where the surface silanol groups have been chemically reacted ("capped") with a reagent like trimethylsilyl chloride, making the surface much less acidic.

    • Column Packing and Loading: Ensure your column is packed correctly to avoid channels, and do not overload it.[4] A general guideline is to load a mass of crude material that is 1-5% of the mass of the silica gel.[4]

Question 2: I'm experiencing low product recovery after column chromatography. Where is my material going?

Answer: Low recovery is a frustrating issue that can stem from several factors, often related to the compound's stability on the stationary phase.

  • Possible Causes:

    • Decomposition on Acidic Silica: The combination of the acidic silica surface and the presence of electron-withdrawing fluorine and bromine atoms can make the molecule susceptible to degradation during long exposure on the column.[3][5]

    • Irreversible Adsorption: In some cases, the interaction with active silanol sites can be so strong that a portion of the product does not elute from the column.

    • Loss During Work-up: If your pre-chromatography work-up involves an acidic wash, the basic pyridine nitrogen can become protonated, making the molecule water-soluble and causing it to be lost to the aqueous layer.

  • Solutions:

    • Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine. Let it stand for an hour, then pack as usual. This deactivates the most aggressive acidic sites.[3][5]

    • pH Control During Extraction: During any aqueous extraction steps, ensure the pH is neutral or slightly basic (pH 7-8) before extracting with an organic solvent.[5] A wash with saturated sodium bicarbonate solution is often a good practice.

    • Careful Solvent Removal: After combining the pure fractions, remove the solvent using a rotary evaporator at a moderate temperature (≤40°C). The added triethylamine is volatile and will co-evaporate.

Question 3: My purified product is an oil or waxy solid that refuses to crystallize. How can I induce crystallization?

Answer: This phenomenon, often called "oiling out," occurs when the compound separates from the solvent as a supercooled liquid instead of an ordered crystal lattice.[4]

  • Possible Causes:

    • Residual Impurities: Even small amounts of impurities can significantly disrupt the crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for molecules to align into a crystal structure.

    • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures.

    • High Concentration: The solution may be too saturated, causing the product to crash out of solution as an oil.

  • Solutions & Protocol:

    • Ensure High Purity: This is the most critical step. Oiling out is often a sign that the material needs another pass through a chromatography column.

    • Systematic Solvent Screening: Test a variety of solvents with different polarities. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

      Solvent System Examples for Halogenated Pyridine Esters
      Non-Polar
      Hexanes, Heptane, Cyclohexane
      Intermediate Polarity
      Toluene, Diethyl Ether, Ethyl Acetate, Dichloromethane
      Polar
      Isopropanol, Ethanol, Methanol
      Mixed Solvent Systems
      Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water
    • Slow Cooling Protocol:

      • Dissolve the compound in the minimum amount of boiling solvent.[7]

      • Allow the flask to cool slowly to room temperature, undisturbed. This may take several hours.

      • Once at room temperature, induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.

      • Only after it has reached room temperature and crystals begin to form should you place the flask in an ice bath or refrigerator to maximize yield.[6]

Workflow for Purification Method Selection

The choice of purification technique depends on the physical state of your crude product and the nature of the impurities. This workflow provides a logical decision-making process.

PurificationWorkflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Solvent Screen) is_solid->recrystallize Yes chromatography Purify by Flash Column Chromatography (Silica Gel + 0.5% TEA) is_solid->chromatography No (Oil/Gummy) success_cryst Successful Crystallization? recrystallize->success_cryst pure_solid Pure Crystalline Product success_cryst->pure_solid Yes oils_out Product 'Oils Out' or Remains Impure success_cryst->oils_out No oils_out->chromatography analyze Analyze Fractions by TLC chromatography->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine is_solid_after_col Is the purified product a solid? combine->is_solid_after_col polish_cryst Optional Polishing Recrystallization is_solid_after_col->polish_cryst Yes pure_oil Pure Product (Oil or Low-Melting Solid) is_solid_after_col->pure_oil No polish_cryst->pure_solid

Caption: Decision workflow for purifying crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound? A: Impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: Such as 3-bromo-5-fluoroisonicotinic acid.

  • Hydrolysis Product: 3-bromo-5-fluoroisonicotinic acid, formed by the hydrolysis of the methyl ester. This acidic impurity is easily removed with a dilute sodium bicarbonate wash during work-up.

  • Isomeric Byproducts: Depending on the synthetic precursors, other brominated or fluorinated isomers could be present. These are often the most challenging to remove and typically require careful column chromatography.[5]

  • Residual Solvents: Solvents from the reaction or work-up (e.g., THF, Ethyl Acetate, Toluene).

Q2: How should I store the purified product? A: Purified this compound should be stored in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture, which can lead to slow hydrolysis of the ester.[8][9] Storage at room temperature is generally acceptable.[8][9]

Q3: Can I use distillation for purification? A: While fractional distillation can be used for some liquid pyridine derivatives, it is likely not ideal for this compound.[4] Its relatively high molecular weight (234.02 g/mol ) suggests a high boiling point, which would likely require vacuum distillation.[8] There is a risk of thermal decomposition at elevated temperatures. For laboratory scale, column chromatography is a much more reliable and versatile method for achieving high purity.

Q4: What analytical methods are best for assessing purity? A: A combination of techniques is recommended:

  • TLC: Essential for monitoring reaction progress and for developing a solvent system for column chromatography.

  • 1H and 19F NMR: Excellent for confirming the structure and identifying organic impurities. The presence of sharp, well-defined peaks and correct integration values are indicators of high purity.

  • LC-MS: Useful for detecting trace-level impurities and confirming the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Base Additive

This protocol provides a general method for purifying gram-scale quantities of the title compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate gradient (optimized by TLC)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare your mobile phase based on prior TLC analysis. A good starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[5][10] Add triethylamine to the prepared solvent to a final concentration of 0.5% (v/v).

  • Column Packing ("Wet Packing"):

    • Place a cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[2][4]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).[2]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or channels form.[11] Drain the excess solvent until the level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Add a small amount of silica gel to this solution ("dry loading") and evaporate the solvent to get a free-flowing powder.

    • Carefully add the powdered sample to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the eluent and begin eluting the column, applying gentle pressure.

    • Collect fractions and monitor their contents by TLC.[10]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product.

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation prep_eluent Prepare Eluent (e.g., Hex/EtOAc + 0.5% TEA) pack_column Pack Column (Wet Slurry Method) prep_eluent->pack_column load_sample Load Sample (Dry Loading Preferred) elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: Standard workflow for flash column chromatography.

References

Technical Support Center: Improving Reaction Yield for Methyl 3-bromo-5-fluoroisonicotinate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Methyl 3-bromo-5-fluoroisonicotinate is a valuable building block in medicinal chemistry, but its electron-deficient nature and the presence of a coordinating pyridine nitrogen can present challenges for palladium-catalyzed cross-coupling reactions. Low yields are a common frustration. This guide provides in-depth troubleshooting strategies for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, helping you navigate the complexities of this substrate and significantly improve your reaction outcomes.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds. However, the electron-deficient character of the bromofluoropyridine ring can impact the efficiency of the catalytic cycle.[1]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki coupling of this compound is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate are often traced back to a few key issues:

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be challenging to activate.[1] This initial step of the catalytic cycle is often rate-limiting.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid derivative is replaced by a hydrogen atom, is a common culprit for reduced yields, especially under harsh basic conditions or in the presence of excess water.[1][2]

  • Homocoupling: The self-coupling of the boronic acid can also compete with the desired cross-coupling pathway.[1]

Q2: How do I choose the optimal catalyst system for this specific substrate?

A2: A highly active catalyst system is generally required.[1]

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are common starting points.[2][3] For challenging substrates, modern pre-catalysts that rapidly generate the active LPd(0) species are highly recommended.

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands are known to accelerate the oxidative addition and reductive elimination steps.[4] For electron-deficient halides, ligands from the Buchwald family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often excellent choices.[2]

Q3: What is the role of the base, and which one should I select?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[2][5]

  • Common Choices: K₃PO₄ and Cs₂CO₃ are often effective choices.[1][2] Stronger bases can sometimes be beneficial, but they also increase the risk of substrate decomposition or protodeboronation.[2] Milder bases like KF may be necessary for sensitive substrates.[2]

  • Solubility and Particle Size: The base's solubility can significantly impact the reaction rate. Finely grinding the base before use can improve reproducibility.[6]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

Suzuki_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality (Substrate, Boronic Ester, Solvent, Base) Start->CheckReagents CatalystSystem Optimize Catalyst System CheckReagents->CatalystSystem Reagents OK ReactionConditions Adjust Reaction Conditions CatalystSystem->ReactionConditions Still Low Yield Success Improved Yield CatalystSystem->Success Optimization Successful SideReactions Investigate Side Reactions ReactionConditions->SideReactions No Improvement ReactionConditions->Success Optimization Successful SideReactions->CatalystSystem Side reactions identified, re-optimize catalyst SideReactions->Success Side reactions suppressed

A workflow for diagnosing low yields.

Step-by-Step Optimization Protocol
  • Catalyst and Ligand Screening:

    • Rationale: The combination of palladium precursor and ligand is the most critical parameter for this challenging substrate.

    • Action: Set up parallel reactions screening different catalyst systems. A recommended starting point is provided in the table below. Ensure all reactions are performed under a rigorously inert atmosphere.[1]

ParameterCondition A (Standard)Condition B (High Activity)Condition C (Alternative)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)P(t-Bu)₃ (5 mol%)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temp. 90 °C110 °C80 °C
  • Addressing Protodeboronation:

    • Rationale: If you observe significant formation of the de-brominated starting material, protodeboronation is likely a major issue.[1]

    • Action: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[2] These are more resistant to premature decomposition.[2] Running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can also mitigate this side reaction.[2][7]

  • Solvent and Temperature Optimization:

    • Rationale: Solvent polarity and reaction temperature affect reagent solubility and reaction kinetics.

    • Action: If your starting materials are not fully dissolved, consider switching to a more polar aprotic solvent like DMF. For sluggish reactions, increasing the temperature can help overcome the activation energy barrier for oxidative addition.[2]

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] The key to a successful reaction with this compound lies in selecting the right combination of catalyst, ligand, and base to overcome the challenges posed by the substrate.[8]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is failing. What should I check first?

A1: The most common reasons for failure are:

  • Inappropriate Ligand: The ligand plays a crucial role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination.[10] For a sterically unencumbered site next to the bromine, a ligand with moderate steric bulk might be sufficient.

  • Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine.[8] However, very strong bases like NaOt-Bu can be incompatible with base-sensitive functional groups on either coupling partner.[11]

  • Catalyst Poisoning: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to inhibition.[12] Using a higher catalyst loading or a more robust ligand can often overcome this.[12]

Q2: Which generation of Buchwald-Hartwig pre-catalysts is best for this substrate?

A2: For heteroaryl halides, later generation (G3, G4) pre-catalysts are generally more effective.[11] They are designed to be more active and stable, providing better results with challenging substrates.

Q3: Can I run this reaction open to the air?

A3: While some modern catalyst systems show remarkable air stability, it is always best practice to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to lower yields.[13]

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination

This decision tree will guide you through the optimization process.

Buchwald_Troubleshooting Start Low Yield Observed CheckBase Is the base appropriate? (Strength & Solubility) Start->CheckBase StrongBase Try a stronger base (e.g., NaOt-Bu, LHMDS) CheckBase->StrongBase Amine pKa is high WeakBase Try a weaker, more soluble base (e.g., Cs₂CO₃, K₃PO₄) CheckBase->WeakBase Substrate is base-sensitive CheckLigand Is the ligand optimal? StrongBase->CheckLigand WeakBase->CheckLigand BulkyLigand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) CheckLigand->BulkyLigand No improvement BidentateLigand Consider bidentate ligands (e.g., BINAP, Xantphos) CheckLigand->BidentateLigand Still poor yield CheckSolventTemp Optimize Solvent & Temperature BulkyLigand->CheckSolventTemp BidentateLigand->CheckSolventTemp Success Improved Yield CheckSolventTemp->Success

A decision tree for Buchwald-Hartwig optimization.

General Experimental Protocol

This protocol provides a robust starting point for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[9]

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.[9]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[9]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.[9] Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons.[14] For this compound, the key challenges are ensuring efficient oxidative addition and preventing unwanted side reactions like alkyne homocoupling (Glaser coupling).[15]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: My Sonogashira reaction isn't working. I'm not seeing any product formation.

A1: A complete lack of reactivity in a Sonogashira coupling often points to:

  • Low Temperature: Aryl bromides, especially electron-deficient ones, often require higher temperatures for the oxidative addition step to proceed at a reasonable rate.[16] Temperatures in the range of 80-100 °C are not uncommon.[16]

  • Inactive Catalyst: Ensure your palladium source is active and that the copper(I) co-catalyst has not been oxidized. Using freshly purchased or properly stored CuI is essential.

  • Poor Solubility: If your starting materials are not soluble in the reaction medium, the reaction will be extremely slow. Consider a co-solvent like DMF or THF to improve solubility.[16]

Q2: I'm getting a lot of di-yne byproduct from the homocoupling of my alkyne. How can I prevent this?

A2: Glaser homocoupling is a common side reaction, especially if the reaction is exposed to oxygen.

  • Rigorous Degassing: Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction.

  • Copper-Free Conditions: While classic Sonogashira conditions use a copper(I) co-catalyst, numerous copper-free protocols have been developed.[14] These can completely eliminate the Glaser coupling side reaction. These conditions often require a more specialized ligand.

Q3: What is the best base and solvent combination for this reaction?

A3: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used.[15][16] This base not only scavenges the HBr produced but also serves as the solvent or co-solvent. For substrates with poor solubility in pure amine, a co-solvent like THF, 1,4-dioxane, or DMF is often added.[16] A 1:1 mixture of dioxane and Et₃N is a good starting point.[16]

Troubleshooting Guide: Low Yield in Sonogashira Coupling
Key Parameters for Optimization
ParameterTroubleshooting ActionRationale
Temperature Increase temperature in 10-20 °C increments (e.g., from RT to 60-100 °C).The oxidative addition of aryl bromides can be slow and is often the rate-limiting step.[16]
Co-catalyst Ensure CuI is fresh and added under an inert atmosphere.Copper(I) is essential for the formation of the copper acetylide intermediate in the traditional catalytic cycle.[14]
Ligand Switch from PPh₃ to a more electron-rich/bulky ligand (e.g., P(t-Bu)₃).Bulky, electron-donating ligands can accelerate the oxidative addition and reductive elimination steps.[14]
Atmosphere Ensure rigorous degassing of solvents and use of a sealed tube if necessary.Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling).
Base/Solvent Try a different amine base (e.g., DIPA) or add a co-solvent (e.g., THF, DMF).Improves solubility of the aryl halide and can influence the reaction rate.[16]
General Protocol for Copper-Catalyzed Sonogashira Coupling
  • Setup: To a dry Schlenk tube, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Solvent/Base: Add degassed solvent (e.g., THF) and degassed amine base (e.g., triethylamine, 3-5 equiv).

  • Reaction: Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify by column chromatography.

By systematically addressing these common issues and applying the optimization strategies outlined in this guide, you can significantly improve the yield and reproducibility of your coupling reactions with this compound.

References

Technical Support Center: Synthesis of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-bromo-5-fluoroisonicotinate (CAS: 1214325-21-9), a key intermediate in pharmaceutical and agrochemical research.[1] This document addresses common challenges and frequently asked questions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized this compound, but my analytical data (NMR, LC-MS) shows several impurities. What are the most common side products I should be looking for?

A1: In a typical two-step synthesis involving the bromination of a fluoroisonicotinic acid precursor followed by esterification, several process-related impurities are commonly observed. Identifying these is the first step toward mitigating their formation. The primary impurities include:

  • Starting Material (Unreacted): 3-Bromo-5-fluoroisonicotinic acid or 5-fluoroisonicotinic acid may be present due to incomplete esterification or bromination, respectively.

  • Hydrolysis Product: 3-Bromo-5-fluoroisonicotinic acid (CAS: 955372-86-8) is a frequent impurity, often resulting from incomplete esterification or hydrolysis of the final methyl ester during aqueous workup or storage.[2]

  • Over-brominated Species: Methyl 3,X-dibromo-5-fluoroisonicotinate can form if the bromination conditions are too harsh or if an excess of the brominating agent is used.

  • Isomeric Impurities: While less common due to directing group effects, bromination at other positions on the pyridine ring can occur under certain conditions.

  • Residual Solvents & Reagents: Solvents used in reaction and purification steps (e.g., methanol, ethyl acetate, dichloromethane) and byproducts from reagents (e.g., from thionyl chloride) may also be present.

The following diagram illustrates the primary synthesis route and the origin of these key impurities.

Synthesis_and_Impurities SM 5-Fluoroisonicotinic Acid INT 3-Bromo-5-fluoroisonicotinic Acid SM->INT Bromination (e.g., NBS, H₂SO₄) PROD Methyl 3-bromo-5- fluoroisonicotinate INT->PROD Esterification (MeOH, Acid Catalyst) IMP_DIBROMO Impurity: Dibromo Side Product INT->IMP_DIBROMO Over-bromination IMP_SM Impurity: Unreacted Starting Material INT->IMP_SM Incomplete Bromination IMP_HYDRO Impurity: 3-Bromo-5-fluoroisonicotinic Acid (Hydrolysis/Incomplete Reaction) PROD->IMP_HYDRO Hydrolysis PROD->IMP_HYDRO:n Incomplete Esterification

Caption: Main synthesis pathway and points of impurity formation.

Q2: My main side product appears to be a di-brominated species. What causes this and how can I minimize its formation?

A2: The formation of a di-brominated product is a classic example of over-reaction in electrophilic aromatic substitution. The pyridine ring, although generally electron-deficient, is activated towards bromination by the existing substituents. If the reaction is not carefully controlled, a second bromine atom can be added.

Causality: Electrophilic bromination proceeds by attack of the aromatic ring on an electrophilic bromine source (e.g., Br⁺, or polarized Br₂ or NBS).[3][4] After the first bromination at the 3-position, the pyridine ring is further deactivated. However, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess brominating agent), a second electrophilic substitution can occur.

Prevention Strategy:

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.0 to 1.1 equivalents.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NBS brominations in strong acid, this is often initiated at 0°C and allowed to slowly warm to room temperature.[5]

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via an addition funnel. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-brominated product.

Dibromination_Mechanism cluster_0 Desired Mono-bromination cluster_1 Side Reaction: Over-bromination Intermediate 3-Bromo-5-fluoro- isonicotinic Acid Side_Product 3,X-Dibromo-5-fluoro- isonicotinic Acid Intermediate->Side_Product + 'Br⁺' (Excess) - H⁺ Start 5-Fluoro- isonicotinic Acid Start->Intermediate + 'Br⁺' - H⁺

Caption: Pathway showing desired vs. undesired over-bromination.

Q3: I consistently see the starting carboxylic acid (3-bromo-5-fluoroisonicotinic acid) in my final product. How can I drive the esterification to completion?

A3: This is a very common issue related to the nature of the Fischer-Speier esterification, which is an equilibrium-controlled reaction.[6][7] The presence of water, a product of the reaction, can push the equilibrium back towards the starting materials (hydrolysis).

Causality & Prevention:

  • Equilibrium Nature: The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst produces an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products.[6]

  • Incomplete Reaction: Insufficient catalyst, reaction time, or temperature can lead to an incomplete conversion.

  • Hydrolysis: The presence of water during the reaction or aqueous workup can hydrolyze the ester product back to the carboxylic acid.

Troubleshooting Protocol: Optimizing Fischer Esterification

  • Use Excess Alcohol: Employ methanol as the limiting reagent's solvent. Using a large excess of the alcohol reactant shifts the equilibrium to the product side according to Le Châtelier's principle.[6]

  • Remove Water:

    • Dehydrating Agent: While not common for simple methyl esters, for more complex systems, a Dean-Stark apparatus or the addition of molecular sieves can remove water as it forms.[7]

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid or gaseous HCl.

  • Alternative Reagents: For difficult esterifications, circumvent the equilibrium by first converting the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: React 3-bromo-5-fluoroisonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This intermediate reacts rapidly and irreversibly with methanol to form the desired ester.[5] This method avoids the production of water.

Experimental Protocol: Esterification via Thionyl Chloride

  • To a stirred solution of 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in a suitable solvent (e.g., DCM or toluene), add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux (e.g., 70°C) for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure and proceed with a standard workup and purification.

Q4: How can I effectively purify my final product to remove these common impurities?

A4: A multi-step purification strategy is often necessary to achieve high purity (>98%).

  • Aqueous Workup: After the reaction is quenched, a standard aqueous workup can remove water-soluble impurities. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will extract any unreacted acidic starting material (3-bromo-5-fluoroisonicotinic acid) into the aqueous layer. Be cautious, as excessive base can promote ester hydrolysis.

  • Silica Gel Column Chromatography: This is the most effective method for separating the desired product from non-polar impurities (like the di-brominated product) and closely related isomers. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increasing the polarity, will provide the best separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/hexanes, ethyl acetate/heptane) can be an excellent final step to remove minor impurities and achieve high crystalline purity.

Impurity Likely Cause Prevention Strategy Removal Method
3-Bromo-5-fluoroisonicotinic acidIncomplete esterification or hydrolysisUse excess methanol; use SOCl₂ method; minimize water in workup.Basic wash (e.g., NaHCO₃); Column Chromatography.
Methyl 3,X-dibromo-5-fluoroisonicotinateExcess brominating agent; prolonged reaction time.Strict 1.0-1.1 eq. of NBS; low temperature; monitor reaction.Column Chromatography.
5-Fluoroisonicotinic acidIncomplete bromination.Ensure sufficient reaction time/temperature for bromination step.Column Chromatography; Recrystallization.

References

Methyl 3-bromo-5-fluoroisonicotinate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-bromo-5-fluoroisonicotinate

A Guide to Determining Solubility in Common Organic Solvents

Welcome to the Technical Support Center for this compound (CAS: 1214325-21-9). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Given the limited availability of precise quantitative solubility data for this compound in the public domain, this guide will focus on providing a robust framework for its empirical determination. We will cover the theoretical considerations for solubility, detailed experimental protocols for both qualitative and quantitative assessment, and a troubleshooting guide for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics I can expect from this compound?

A1: The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a substituted pyridine derivative, and its structure suggests a moderate to high degree of polarity. Key structural features influencing its solubility include:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Ester Group (-COOCH₃): The carbonyl and ether oxygens in the methyl ester group are polar and can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Halogen Atoms (Br and F): The bromine and fluorine atoms are electronegative, contributing to the overall polarity of the molecule.

Based on these features, this compound is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents.[2]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: While empirical testing is necessary for definitive answers, we can predict a likely solubility profile:

  • High Expected Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds, including those with multiple polar functional groups.[2]

  • Moderate to Good Expected Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol should be effective due to their ability to engage in hydrogen bonding and dipole-dipole interactions. Other moderately polar solvents like acetone, ethyl acetate, and dichloromethane may also be suitable.

  • Low to Poor Expected Solubility: Nonpolar solvents such as hexanes, cyclohexane, and toluene are unlikely to be effective solvents for this compound due to the significant mismatch in polarity.[1][2]

Q3: What factors can affect the solubility of my compound?

A3: Several factors beyond the choice of solvent can influence the observed solubility:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal.[3]

  • Purity of the Compound: Impurities can either increase or decrease the observed solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different lattice energies and thus different solubilities. The most stable polymorph will generally be the least soluble.[4]

  • Presence of Water: Small amounts of water in organic solvents can sometimes increase the solubility of polar compounds.

Q4: How can I visually determine if my compound is fully dissolved?

A4: A solution should be clear and free of any visible particles. For a more rigorous assessment, you can shine a laser pointer through the solution. If the beam is visible (the Tyndall effect), it indicates the presence of suspended particles, meaning the compound is not truly dissolved.[5]

Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches to determine the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This method is a quick and straightforward way to screen for suitable solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

  • Record your observations and repeat for each solvent.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise measurement of solubility by determining the mass of solute dissolved in a known mass of a saturated solution.[6][7][8]

Objective: To quantify the solubility of the compound in a specific solvent at a given temperature (e.g., g/100 mL or mg/mL).

Materials:

  • This compound

  • Chosen organic solvent

  • Conical flask with a stopper

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Evaporating dish

  • Pipette

  • Syringe filter (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of the solvent (e.g., 20 mL). An excess is necessary to ensure a saturated solution.

  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) with continuous agitation. Ensure that undissolved solid remains.

  • After equilibration, let the solution stand to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pipette fitted with a syringe filter to remove any undissolved particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

  • Record the weight of the dish with the solution.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling solvents like DMSO, a vacuum oven at a suitable temperature may be required.

  • Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

Protocol 3: Quantitative Solubility Determination by UV/Vis Spectrophotometry

This method is useful if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[9][10]

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Chosen organic solvent

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of the compound in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow steps 1-4 from the Gravimetric Method (Protocol 2).

  • Sample Analysis:

    • Withdraw a small aliquot of the clear, filtered supernatant of the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Troubleshooting Guide

Q5: My compound is not dissolving, even in a solvent where it is expected to be soluble. What should I do?

A5:

  • Increase Agitation: Ensure you are mixing the sample vigorously. Sonication can also be effective in breaking up solid aggregates and accelerating dissolution.

  • Gently Warm the Solution: As a general rule, the solubility of solids increases with temperature.[3] Try gently warming the solution. However, be cautious as this can lead to the formation of a supersaturated solution that may precipitate upon cooling. Also, ensure the compound is stable at the higher temperature.

  • Check the Purity: Impurities may be insoluble. If possible, verify the purity of your compound.

  • Particle Size Reduction: Grinding the solid to a finer powder can increase the surface area and speed up the rate of dissolution, although it will not change the thermodynamic solubility.

Q6: My compound dissolved after heating, but it precipitated out of solution when it cooled down. Why?

A6: This indicates that you created a supersaturated solution. The solubility of the compound at the elevated temperature is higher than at room temperature. Upon cooling, the solution can no longer hold that amount of solute, and the excess precipitates out. For long-term experiments, it is crucial to work at concentrations below the compound's thermodynamic solubility at the experimental temperature.[5]

Q7: My compound "oiled out" instead of dissolving. What does this mean and how can I fix it?

A7: "Oiling out" occurs when a solid melts in the solvent before it dissolves, forming an immiscible liquid phase. This often happens when the melting point of the solute is lower than the boiling point of the solvent, and the dissolution process is slow.

  • Add More Solvent: Increasing the volume of the solvent can sometimes facilitate dissolution.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Add a Co-solvent: If using a single solvent system, adding a small amount of a co-solvent in which the compound is highly soluble can sometimes help to break up the oil and promote dissolution into the bulk solvent.

Data Summary

Solvent Polarity Index Qualitative Solubility (e.g., at 10 mg/mL) Quantitative Solubility (mg/mL at 25°C)
Hexane0.1To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Dichloromethane3.1To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Acetone5.1To be determinedTo be determined
Ethanol5.2To be determinedTo be determined
Methanol6.6To be determinedTo be determined
DMF6.4To be determinedTo be determined
DMSO7.2To be determinedTo be determined

Visualized Workflows

General Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Gravimetric) qual_start Add ~10 mg of compound to 1 mL of solvent qual_vortex Vortex for 1-2 minutes qual_start->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_result Classify as Soluble, Partially Soluble, or Insoluble qual_observe->qual_result quant_start Prepare a saturated solution with excess solid quant_equilibrate Equilibrate for 24h at constant temperature quant_start->quant_equilibrate quant_filter Filter supernatant to remove solid quant_equilibrate->quant_filter quant_weigh_sol Weigh a known volume of the filtered solution quant_filter->quant_weigh_sol quant_evaporate Evaporate solvent to dryness quant_weigh_sol->quant_evaporate quant_weigh_res Weigh the remaining solid residue quant_evaporate->quant_weigh_res quant_calc Calculate solubility (mg/mL) quant_weigh_res->quant_calc

Caption: Workflow for determining the qualitative and quantitative solubility of a compound.

Troubleshooting Workflow for Dissolution Issues

G start Compound does not dissolve check_agitation Increase agitation (vortex/sonicate) start->check_agitation check_temp Gently warm the solution check_agitation->check_temp Still insoluble result_dissolved Compound Dissolves check_agitation->result_dissolved Dissolves check_solvent Add more solvent check_temp->check_solvent Still insoluble check_temp->result_dissolved Dissolves check_purity Verify compound purity check_solvent->check_purity Still insoluble check_solvent->result_dissolved Dissolves result_no_change Still not dissolved. Consider alternative solvent. check_purity->result_no_change Purity is high result_precipitate Precipitates on cooling? (Supersaturated) result_dissolved->result_precipitate result_precipitate->result_no_change Yes

Caption: A step-by-step guide for troubleshooting common dissolution problems.

References

Stability and long-term storage conditions for Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-fluoroisonicotinate (CAS No. 1214325-21-9). Given the absence of extensive, publicly available stability studies on this specific molecule, this document synthesizes information from related chemical structures and established principles of organic chemistry to provide best-practice recommendations for storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2][3] Many suppliers recommend refrigeration at 2-8°C.[1][4] The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to minimize potential degradation.

Q2: How sensitive is this compound to light and moisture?

Q3: What type of container is best for storing this compound?

A3: Use a tightly sealed, airtight container made of a non-reactive material such as amber glass to protect the compound from light and moisture.[2][6] Ensure the container is properly labeled and stored in a designated, well-ventilated area.[2][7]

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, dry, dark, and tightly sealed), the compound is expected to be stable for an extended period. However, without specific stability data, it is recommended to re-analyze the purity of the material if it has been in storage for over a year or if you observe any changes in its physical appearance.

Q5: Are there any known chemical incompatibilities for this compound?

A5: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2] Pyridine and its derivatives can react vigorously with such substances.[2]

Troubleshooting Guide

Issue 1: I am seeing an increasing number of impurities in my sample over time, as confirmed by HPLC/NMR.

Possible Cause: This is likely due to compound degradation. The two primary pathways for degradation are hydrolysis and photodegradation.[1]

  • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid, especially if the compound has been exposed to moisture and acidic or basic conditions.[5][8]

  • Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of the C-Br bond, leading to a variety of degradation products.[1][9]

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C), in a tightly sealed container, and protected from light.

  • Inert Atmosphere: If not already doing so, consider storing the compound under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen.

  • Purity Check: Before use in a critical experiment, it is advisable to re-confirm the purity of the compound using a suitable analytical method like HPLC, GC, or NMR.

Issue 2: My reaction yield is lower than expected when using an older batch of this compound.

Possible Cause: A decrease in the purity of the starting material due to degradation will directly impact the yield of your reaction. The actual concentration of the active compound is lower than what you are weighing out.

Recommended Actions:

  • Quantify Purity: Use a quantitative analytical technique (e.g., qNMR or HPLC with a standard) to determine the exact purity of the older batch.

  • Adjust Stoichiometry: Based on the purity assessment, you can adjust the amount of the starting material used in your reaction to ensure the correct molar ratio.

  • Fresh Batch: For critical applications, it is always best to use a fresh, high-purity batch of the reagent.

Issue 3: I have noticed a change in the physical appearance of the compound (e.g., color change, clumping).

Possible Cause: A change in the physical appearance is a strong indicator of chemical degradation or moisture absorption.[3]

Recommended Actions:

  • Do Not Use: It is highly recommended not to use the material for any synthetic or biological experiments, as the impurities could lead to unpredictable results and side reactions.

  • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal procedures.[2]

  • Review Storage Practices: This is a critical opportunity to review and improve your laboratory's storage and handling procedures for sensitive reagents.

Stability and Handling Workflow

The following diagram outlines a general workflow for ensuring the stability and proper handling of this compound.

G Workflow for Stability and Handling of this compound cluster_0 Receiving and Initial Assessment cluster_1 Storage cluster_2 Handling and Use cluster_3 Periodic Re-evaluation Receive Receive Compound Inspect Visually Inspect (Color, Form) Receive->Inspect CoA Review Certificate of Analysis (CoA) Inspect->CoA Store Store at 2-8°C CoA->Store Seal Tightly Sealed Container (Amber Glass) Store->Seal Protect Protect from Light and Moisture Seal->Protect Inert Store Under Inert Atmosphere Protect->Inert Equilibrate Equilibrate to Room Temperature Before Opening Inert->Equilibrate Weigh Weigh Quickly in a Dry Environment Equilibrate->Weigh Reseal Immediately Reseal and Purge with Inert Gas Weigh->Reseal PurityCheck Perform Purity Check (e.g., HPLC, NMR) Annually or as Needed Reseal->PurityCheck Compare Compare with Initial CoA PurityCheck->Compare Decision Decision: Continue Use or Dispose Compare->Decision G Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product 3-bromo-5-fluoroisonicotinic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Debrominated_Product Methyl 5-fluoroisonicotinate Parent->Debrominated_Product hv (Light) Methanol Methanol Radical_Species Bromine Radical

References

Technical Support Center: A-Z Guide to Overcoming Low Conversion Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to diagnosing and resolving the pervasive issue of low conversion rates in chemical reactions. This guide is structured to provide researchers, scientists, and drug development professionals with a systematic and actionable framework for troubleshooting underperforming reactions. By understanding the underlying principles and implementing the targeted strategies outlined below, you can significantly enhance your reaction yields and accelerate your research.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when a reaction fails to proceed as expected.

Q1: My reaction has a very low conversion rate. What are the first things I should check?

A1: When faced with a low conversion rate, it's crucial to start with the most common and easily addressable factors. Begin by verifying your initial setup and calculations.[1] Ensure that all reagents were weighed and measured correctly and that the stoichiometry is accurate.[2] Double-check the purity of your starting materials, as impurities can significantly hinder a reaction or lead to unwanted side products.[3][4] Finally, confirm that the reaction was conducted at the intended temperature and for the specified duration, as deviations can dramatically impact reaction kinetics.[5]

Q2: How do I know if my reagents or solvents are the problem?

A2: The quality of your reagents and solvents is paramount for a successful reaction.[3] If you suspect an issue, consider the following:

  • Purity: Impurities in your starting materials can act as inhibitors or participate in side reactions, consuming your reactants and lowering the yield of the desired product.[6][7] Whenever possible, use freshly purified reagents or a new batch from a reputable supplier.[8][9]

  • Water Content: Many organic reactions are sensitive to moisture.[8][10] The presence of water can deactivate catalysts, quench reagents (like Grignard reagents), or cause hydrolysis of reactants and products.[10] Ensure that anhydrous conditions are maintained for moisture-sensitive reactions by using dried solvents and flame-dried glassware.[10][11]

  • Storage and Age: Reagents can degrade over time, especially if not stored correctly.[9] Light, heat, and air exposure can all lead to decomposition. Always check the expiration date and storage recommendations for your chemicals.

Q3: Could the reaction temperature be the cause of my low yield?

A3: Absolutely. Temperature is a critical parameter that governs reaction kinetics.[12]

  • Too Low: If the temperature is too low, the reaction may proceed very slowly or not at all because the molecules lack sufficient kinetic energy to overcome the activation energy barrier.[5]

  • Too High: Conversely, excessively high temperatures can lead to the decomposition of reactants, products, or catalysts, and can also promote the formation of unwanted byproducts through side reactions.[10][13] For many reactions, there is an optimal temperature that maximizes the formation of the desired product while minimizing degradation and side reactions.[14] It is often necessary to experimentally determine this optimal temperature for your specific system.[13][15]

Q4: How does my choice of solvent affect the reaction outcome?

A4: The solvent does more than just dissolve the reactants; it can significantly influence reaction rates and even the reaction pathway.[16][17] Solvents can affect reactivity by stabilizing or destabilizing reactants, intermediates, and transition states.[16] The polarity of the solvent is a key factor; a polar solvent might accelerate a reaction that involves polar intermediates, while a nonpolar solvent might be preferable for other transformations.[17][18] If you are experiencing low conversion, screening a variety of solvents with different properties can be a valuable optimization step.[10]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving the root causes of low conversion rates.

Guide 1: Systematic Diagnosis of a Failed Reaction

When a reaction provides a low yield, a structured investigation is more effective than random changes. The following workflow can help you systematically pinpoint the issue.

Step 1: Re-evaluate the Reaction Setup and Stoichiometry

Before delving into more complex possibilities, meticulously review your experimental setup and calculations.[1]

  • Calculation Verification: Double-check all molar calculations, dilutions, and stoichiometric ratios. A simple arithmetic error is a surprisingly common source of failure.[2]

  • Reagent Addition: The order and rate of reagent addition can be critical.[1][10] Slow, dropwise addition is often used to control reaction temperature and minimize localized high concentrations that could lead to side reactions.[10]

Step 2: Analyze the Crude Reaction Mixture

Analyzing the crude reaction mixture can provide valuable clues about what went wrong.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative picture of your reaction. You can see if the starting material has been consumed, if the desired product has formed, and if there are any significant byproducts.

  • NMR/LC-MS: For a more detailed analysis, obtaining an NMR spectrum or an LC-MS trace of the crude mixture can help identify the components present, including unreacted starting materials, the desired product, and any major side products. This information can help you understand if the reaction is not proceeding, or if it is taking an unintended pathway.[19]

Step 3: Assess Reagent and Catalyst Integrity

If the analysis from Step 2 suggests that the reaction is not starting, the integrity of your reagents and catalyst should be your next focus.

  • Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened bottle of the limiting reagent or catalyst.[8]

  • Catalyst Activity: Catalysts can deactivate over time or be "poisoned" by impurities in the reaction mixture.[10][20] Consider using a fresh batch of catalyst or increasing the catalyst loading.

Step 4: Optimize Reaction Conditions

If the reaction is proceeding but is incomplete, a systematic optimization of the reaction conditions is warranted.[] A Design of Experiments (DoE) approach can be highly effective here. The key parameters to investigate are:

  • Temperature: As discussed in the FAQs, temperature is a critical factor.[5]

  • Concentration: The rate of a reaction is often dependent on the concentration of the reactants.[][22]

  • Reaction Time: It's possible the reaction simply needs more time to reach completion. Monitor the reaction over a longer period to see if the conversion improves.[5]

G cluster_start Start: Low Conversion Rate cluster_step1 Step 1: Foundational Checks cluster_step2 Step 2: Reaction Analysis cluster_step3 Step 3: Condition Optimization cluster_step4 Step 4: Catalyst & Solvent cluster_end Resolution start Low Conversion Rate Observed check_calc Verify Calculations & Stoichiometry start->check_calc check_purity Assess Reagent & Solvent Purity check_calc->check_purity Calculations OK analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) check_purity->analyze_crude Purity Confirmed optimize_temp Optimize Temperature analyze_crude->optimize_temp Reaction Incomplete check_catalyst Investigate Catalyst Activity/Loading analyze_crude->check_catalyst No Reaction optimize_conc Optimize Concentration optimize_temp->optimize_conc optimize_time Optimize Reaction Time optimize_conc->optimize_time end Improved Conversion Rate optimize_time->end screen_solvents Screen Different Solvents check_catalyst->screen_solvents screen_solvents->end

Caption: A systematic workflow for troubleshooting low conversion rates.

Guide 2: Addressing Catalyst Deactivation

Catalyst deactivation is a common reason for reactions to stall or fail.[20] Understanding the potential causes can help you mitigate this issue.

Common Causes of Catalyst Deactivation:

Deactivation MechanismDescriptionPotential Solutions
Poisoning Impurities in the feedstock or solvent strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[23][24]Purify starting materials and solvents. Use a guard bed to remove poisons before the reactants reach the catalyst.
Fouling/Coking Carbonaceous materials (coke) or other high-molecular-weight byproducts deposit on the catalyst surface, physically blocking active sites and pores.[23][24]Optimize reaction conditions (e.g., lower temperature) to minimize coke formation. Implement periodic catalyst regeneration.[23]
Sintering At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[23][24]Operate at the lowest effective temperature. Choose a catalyst with high thermal stability.[23]
Leaching The active catalytic species dissolves into the reaction medium, leading to a loss of activity.[25]Select a more robust catalyst support. Modify the solvent to reduce the solubility of the active species.

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization via Temperature Screening

This protocol outlines a systematic approach to determine the optimal reaction temperature.

Objective: To identify the reaction temperature that provides the highest conversion to the desired product while minimizing byproduct formation.[13]

Materials:

  • Reactants, solvent, and catalyst for your specific reaction.

  • A temperature-controlled reaction setup (e.g., a jacketed reactor with a circulator or an oil bath with a temperature controller).[26]

  • Stirring mechanism (e.g., magnetic stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).

Procedure:

  • Initial Temperature Selection: Based on literature for similar reactions, select an initial temperature range to investigate. A good starting point is to test a low, medium, and high temperature (e.g., room temperature, 50 °C, and 80 °C).[13]

  • Reaction Setup: Assemble the reaction apparatus and ensure the temperature control is calibrated and functioning correctly.[26] Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature. Allow the reaction mixture to equilibrate at the set temperature before initiating the reaction (e.g., by adding the final reagent).

  • Reaction Monitoring: Once the reaction has started, monitor its progress at regular intervals (e.g., every hour). Use a suitable analytical technique to quantify the consumption of starting material and the formation of the desired product and any significant byproducts.[13]

  • Data Collection: Record the conversion and yield at each time point for each temperature.

  • Repeat for Other Temperatures: Repeat steps 3-5 for the other selected temperatures.

  • Analysis: Plot the conversion/yield as a function of temperature to identify the optimal condition.

Protocol 2: Purification of a Liquid Reagent by Distillation

Objective: To remove non-volatile impurities and residual water from a liquid reagent.

Materials:

  • Liquid reagent to be purified.

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

  • Heating mantle.

  • Boiling chips or magnetic stirrer.

  • Drying agent (e.g., anhydrous magnesium sulfate, calcium hydride) if drying is required.

Procedure:

  • Drying (if necessary): If the reagent needs to be dried, stir it over an appropriate drying agent for several hours or overnight.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Transfer Reagent: Filter the dried reagent (if applicable) into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the distillation flask. Collect the fraction that distills at the literature boiling point of the pure compound. Discard the initial and final fractions, which may contain volatile impurities or higher-boiling impurities, respectively.

  • Storage: Store the purified reagent under an inert atmosphere and over a drying agent if it is moisture-sensitive.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the cross-coupling of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and enhance the efficiency of their synthetic routes. The unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, present specific hurdles that require careful consideration of catalyst systems and reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these powerful C-C and C-N bond-forming reactions.

Troubleshooting Guide

This section addresses the most common issues encountered during the cross-coupling of bromopyridines, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Conversion of Starting Material

Symptoms: Your reaction shows minimal or no formation of the desired product, with a significant amount of unreacted bromopyridine starting material remaining.

Potential Causes & Solutions:

  • Catalyst Inactivity or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2][3] This is a primary challenge, especially with 2-substituted pyridines.[3]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[1][2][4][5] Commonly successful ligands include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) for Suzuki and Buchwald-Hartwig reactions.[1][2][4][5]

    • Solution 2: Increase Catalyst Loading. For particularly challenging substrates, a higher catalyst loading (e.g., increasing from 1-2 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate.[4][5] However, this should be a secondary optimization step after ligand screening.

    • Solution 3: Use a Pre-catalyst. Consider using a more active and stable pre-catalyst, such as a palladacycle (e.g., G3 or G4 pre-catalysts), which can provide a sustained release of the active Pd(0) species.[4][5]

  • Inadequate Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction.

    • Solution 1: Temperature Optimization. Cross-coupling reactions with bromopyridines often require elevated temperatures, typically in the range of 80-120 °C.[5][6][7] If the reaction is sluggish, a systematic increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[5]

    • Solution 2: Solvent Screening. The choice of solvent is crucial for solubility and catalyst stability.[8] Common solvents include 1,4-dioxane, toluene, and DMF, often in combination with water for Suzuki reactions.[2][9] A solvent screen may be necessary to find the optimal conditions for your specific substrate.[5]

    • Solution 3: Base Selection. The base plays a critical role in the catalytic cycle.[5] For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][2] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are typically required.[4][5] Ensure the base is of high purity, anhydrous, and finely powdered for better reactivity.[4]

  • Poor Reagent Quality: Impurities in reagents or solvents can poison the catalyst.

    • Solution: Ensure High Purity. Use freshly purchased or purified reagents and anhydrous solvents. It is crucial to degas all solvents and reagents to remove dissolved oxygen, as the active Pd(0) catalyst is oxygen-sensitive.[1][5]

Issue 2: Significant Side Product Formation

Symptoms: The desired product is formed, but is accompanied by substantial amounts of byproducts such as homocoupled starting materials or debrominated pyridine.

Potential Causes & Solutions:

  • Homocoupling: This side reaction can occur with both the organometallic reagent (e.g., boronic acid in Suzuki coupling) and the bromopyridine.

    • Solution 1: Rigorous Exclusion of Oxygen. Homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][7]

    • Solution 2: Use a Pd(0) Source. Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes minimize homocoupling that may be initiated by Pd(II) species during the in-situ reduction of a Pd(II) precatalyst.[4][7]

    • Solution 3: Stoichiometry Control. A large excess of the coupling partner can sometimes lead to increased homocoupling.[4] Using a stoichiometry closer to 1:1.1 (bromopyridine:coupling partner) may be beneficial.[4]

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom.

    • Solution 1: Choice of Base. In Suzuki couplings, stronger bases like NaOtBu can sometimes promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[1]

    • Solution 2: Solvent System. Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[1] Ensure solvents are not a source of hydrides.[7]

  • Glaser Coupling (in Sonogashira Reactions): Homocoupling of the terminal alkyne.

    • Solution: Anaerobic Conditions. This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[2][4] Running the reaction under strictly anaerobic conditions is crucial.[2][4] Alternatively, "copper-free" Sonogashira protocols can be employed.[4]

Issue 3: Catalyst Decomposition (Reaction Mixture Turns Black)

Symptoms: The reaction mixture turns black and the reaction stalls. This is often indicative of the formation of palladium black, an inactive, aggregated form of palladium.[5]

Potential Causes & Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[5][8]

    • Solution: Lower the Temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.[4]

  • Inappropriate Ligand or Ligand Dissociation: The ligand plays a crucial role in stabilizing the active catalytic species.[8]

    • Solution: Use a More Stable Catalyst System. Employing bulky, electron-rich ligands can enhance catalyst stability.[5] Pre-formed palladium complexes or palladacycle pre-catalysts often exhibit greater stability.[5][10]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation and decomposition.[5]

    • Solution: Ensure a Strictly Inert Atmosphere. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromopyridines particularly challenging?

A1: The primary challenge arises from the electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair.[1] The nitrogen atom can act as a ligand, coordinating to the palladium catalyst and poisoning it, thereby inhibiting its catalytic activity.[1][3] This is especially problematic for 2-bromopyridines.[3] Additionally, some substituted pyridines, such as those with an amino group at the 2-position, can present further challenges due to chelation with the catalyst.[5]

Q2: What is a typical starting catalyst loading for the cross-coupling of bromopyridines?

A2: A general starting point for palladium-catalyzed cross-coupling reactions is between 1 to 5 mol% of the palladium precursor.[5][6] For more challenging substrates like bromopyridines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[5] Subsequent optimization can aim to reduce the catalyst loading for improved cost-effectiveness and to minimize palladium residues in the final product.[5][11]

Q3: How do I choose the right palladium catalyst and ligand?

A3: The optimal choice is highly dependent on the specific cross-coupling reaction and the substrates involved. However, for challenging bromopyridine couplings, a general guideline is to use catalysts with bulky, electron-rich phosphine ligands.[5]

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions: Ligands like XPhos, SPhos, and RuPhos are often highly effective.[1][2][4][5] Buchwald-type palladacycle pre-catalysts are also excellent choices due to their stability and activity.[4][5]

  • For Sonogashira reactions: A dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is typically required.[2][6]

  • For Heck reactions: A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been successfully employed.[12]

A screening of several ligands is often the most effective approach to identify the optimal system for a new transformation.[4]

Q4: What is the role of the base and how do I select the appropriate one?

A4: The base is a critical component of the catalytic cycle. Its primary roles are to facilitate the transmetalation step (e.g., by activating the organoboron species in Suzuki coupling) and to neutralize the acid generated during the reaction.[5]

  • Suzuki-Miyaura: Moderately strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[1][4][9]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are generally required to deprotonate the amine.[4][5]

  • Sonogashira: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.[2]

  • Heck: Inorganic bases like K₂CO₃ or organic bases like Et₃N are often employed.

The strength, solubility, and purity of the base can all significantly impact the reaction outcome.[5]

Q5: How critical is maintaining an inert atmosphere?

A5: It is absolutely critical. The active form of the catalyst in most cross-coupling reactions is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[1][5] Oxygen can also degrade the phosphine ligands.[5] Failure to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) is a common cause of reaction failure, leading to catalyst deactivation and the formation of palladium black.[1][5] This involves using properly dried and degassed solvents and reagents, and employing techniques such as Schlenk lines or a glovebox.[13]

Data & Protocols

Table 1: Recommended Starting Catalyst Loadings for Bromopyridine Cross-Coupling
Cross-Coupling ReactionPalladium PrecursorLigandCatalyst Loading (mol%)Ligand:Pd RatioTypical Base
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 51:1 to 2:1K₃PO₄, Cs₂CO₃
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos1 - 51:1 to 1.5:1NaOtBu, LHMDS
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃1 - 52:1Et₃N, DIPEA
Heck Pd(OAc)₂PPh₃, P(o-tol)₃1 - 52:1K₂CO₃, Et₃N
Negishi Pd(PPh₃)₄, Pd₂(dba)₃SPhos, PPh₃1 - 52:1 to 4:1None required

Note: These are general starting points. Optimization for specific substrates is highly recommended.[5][9]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of argon or nitrogen, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[6]

Visualizations

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X (Bromopyridine) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M (Coupling Partner) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Low or No Conversion check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_setup Ensure Inert Atmosphere (Ar/N2, Schlenk/Glovebox) check_reagents->check_setup reagents_ok Reagents & Setup OK? check_setup->reagents_ok reagents_ok->start No, Fix Issues screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) reagents_ok->screen_ligands Yes optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) screen_ligands->optimize_conditions increase_catalyst Increase Catalyst Loading (e.g., 2-5 mol%) optimize_conditions->increase_catalyst success Improved Yield increase_catalyst->success fail Consult Further Literature/ Consider Alternative Route increase_catalyst->fail

Caption: A logical workflow for troubleshooting low conversion in bromopyridine cross-coupling.

References

How to remove unreacted starting material from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product mixture?

A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[1] This typically involves dissolving the crude product in a suitable organic solvent like ethyl acetate and then washing it sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[1]

Q2: How do I choose the most appropriate purification method?

The selection of a purification method is a critical decision that depends on several factors, including the physical and chemical properties of your product and the impurities, the desired level of purity, and the scale of the purification.[2]

  • For solid products , crystallization is often a highly effective method, especially for multi-gram quantities.[3][4]

  • For liquid products , distillation is a common choice, particularly if the components have significantly different boiling points.[5][6][7]

  • Chromatography is a versatile technique suitable for a wide range of compounds and is often the safest method when you expect less than a gram of product.[4][8]

Q3: My product and starting material have very similar polarities. How can I separate them using column chromatography?

When the polarities are similar, separation by standard column chromatography can be challenging. Here are a few strategies to improve separation:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A slight change in solvent composition can sometimes significantly improve separation. Aim for a target compound Rf of ~0.3.[9]

  • Use a Gradient Elution: Instead of a single solvent system (isocratic elution), gradually increase the polarity of the mobile phase.[9] This can help to better resolve compounds with similar polarities.

  • Try a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using a different adsorbent like alumina.[9]

Q4: I'm concerned about my compound degrading on a silica gel column. What are my options?

Some compounds are sensitive to the acidic nature of standard silica gel.[1] If you suspect your compound is degrading, you can:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base like triethylamine before packing the column.[10]

  • Use an Alternative Stationary Phase: Florisil or alumina can be less harsh alternatives for chromatography.[10]

II. Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during various purification techniques.

A. Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation - Inappropriate solvent system- Column overloading- Improperly packed column- Optimize the solvent system using TLC. Aim for a target compound Rf of ~0.3.[9]- Reduce the amount of crude material loaded onto the column.[9]- Ensure the column is packed uniformly.[9]
Product Elutes with Starting Material - Similar polarity of product and starting material- Try a different stationary phase (e.g., alumina instead of silica gel).[9]- Use a gradient elution, gradually increasing the polarity of the mobile phase.[9]
No Product Recovered - Product is too polar and stuck to the column- Product is not visible by the visualization method- Flush the column with a very polar solvent (e.g., methanol).[9]- Use a different visualization technique (e.g., potassium permanganate stain).[9]
Low Yield - Product streaking or tailing on the column- Incomplete elution- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[9]- Ensure all fractions are collected and analyzed by TLC before combining.[9]
B. Crystallization
Problem Potential Cause Troubleshooting Steps
No Crystals Form - Solution is not supersaturated- Cooling too rapidly- Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[11]
Oiling Out - Solution is too concentrated- Cooling too rapidly- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Impure Crystals - Impurities trapped in the crystal lattice- Perform a recrystallization by dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form slowly.[3][12]
C. Distillation
Problem Potential Cause Troubleshooting Steps
Bumping (violent boiling) - Uneven heating- Use boiling chips or a magnetic stirrer to ensure smooth boiling.
No Distillate Collected - Thermometer placed incorrectly- Insufficient heating- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Increase the temperature of the heating mantle. The thermal bath should be set 20-30 °C higher than the boiling point of the material being distilled.[13]
Poor Separation - Boiling points of components are too close- Use a fractionating column for fractional distillation.[7]

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash chromatography is a rapid purification technique that uses pressure to speed up the flow of the mobile phase through the stationary phase.[14][15]

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between your product and the starting material.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1][9]

  • Elution: Begin eluting the column with the chosen solvent system, applying pressure to the top of the column.[1] Collect fractions in separate tubes.[9]

  • Monitoring: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.[1][9]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1][9]

Protocol 2: Acid-Base Extraction

Acid-base extraction is a type of liquid-liquid extraction that separates compounds based on their acidic or basic properties.[16][17][18]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel.[1]

  • Base Wash (to remove acidic impurities): Add a dilute aqueous base (e.g., 5% sodium bicarbonate solution). Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate and drain the aqueous layer. Repeat this step.

  • Acid Wash (to remove basic impurities): Add a dilute aqueous acid (e.g., 5% HCl solution). Shake, vent, and separate the layers as before. Repeat this step.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.[1]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

IV. Visualization of Workflows

Decision Tree for Purification Method Selection

This diagram outlines a logical approach to selecting the most suitable purification method based on the properties of the product and the scale of the reaction.

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_large_scale Multi-gram scale? is_solid->is_large_scale Yes is_liquid Is the product a liquid? is_solid->is_liquid No crystallization Crystallization is_large_scale->crystallization Yes chromatography Column Chromatography is_large_scale->chromatography No boiling_point Significant BP difference? is_liquid->boiling_point Yes other_methods Consider other methods (e.g., Prep-HPLC) is_liquid->other_methods No distillation Simple/Fractional Distillation boiling_point->distillation Yes vacuum_distillation High boiling point? boiling_point->vacuum_distillation No vacuum_distillation->chromatography No vac_dist Vacuum Distillation vacuum_distillation->vac_dist Yes

Caption: Decision tree for selecting a purification method.

Workflow for Troubleshooting Column Chromatography

This diagram illustrates a systematic process for diagnosing and resolving common issues encountered during column chromatography.

G start Column Chromatography Issue issue What is the problem? start->issue poor_sep Poor Separation issue->poor_sep Separation no_product No Product Recovered issue->no_product Recovery low_yield Low Yield issue->low_yield Yield sol_sys Optimize Solvent System (TLC) poor_sep->sol_sys flush_col Flush with Polar Solvent no_product->flush_col add_modifier Add Acid/Base Modifier low_yield->add_modifier grad_elute Use Gradient Elution sol_sys->grad_elute stat_phase Change Stationary Phase grad_elute->stat_phase vis_tech Use Different Visualization flush_col->vis_tech check_fractions Analyze All Fractions add_modifier->check_fractions

Caption: Troubleshooting workflow for column chromatography.

V. Summary of Purification Techniques

Technique Principle of Separation Best Suited For Advantages Disadvantages
Chromatography Differential partitioning between a stationary and mobile phase.[5][19]A wide variety of compounds, especially for small-scale purifications.[4]High resolution, applicable to a wide range of compounds.[20]Can be time-consuming and require specialized equipment.[2][20]
Crystallization Differences in solubility of the compound and impurities in a solvent at different temperatures.[3][5]Purifying solid compounds.[21]Can yield very pure products.[12]Not suitable for all solids; potential for product loss in the mother liquor.[21]
Distillation Differences in the boiling points of the components in a liquid mixture.[5][6][13]Separating volatile liquids from non-volatile solutes or other volatile liquids with different boiling points.[5][6]Effective for large-scale purification of liquids.[22]Not suitable for heat-sensitive compounds or azeotropic mixtures.[23]
Extraction Differential solubility of compounds in two immiscible liquids.[22][24][25]Separating compounds based on their acid-base properties or polarity.[16][26]Simple, rapid, and requires minimal equipment.[22]Can be less efficient than chromatography; may lead to emulsions.
Precipitation Converting a soluble substance into an insoluble solid.[27][28]Removing specific impurities from a solution by forming an insoluble salt.[29]Can be used to remove dissolved metals from wastewater.[27]May require the addition of a precipitating agent, which could introduce new impurities.[29]

VI. References

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. --INVALID-LINK--

  • Wikipedia. Acid–base extraction. --INVALID-LINK--

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. --INVALID-LINK--

  • University of Colorado Boulder, Organic Chemistry. Distillation. --INVALID-LINK--

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. --INVALID-LINK--

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. --INVALID-LINK--

  • Unacademy. How to Eliminate Impurities in Precipitation. --INVALID-LINK--

  • SOP: CRYSTALLIZATION. --INVALID-LINK--

  • Hawach. (2025, November 13). Difference Between Flash and Conventional Column. --INVALID-LINK--

  • ANDRITZ GROUP. Crystallization process guide | industrial use. --INVALID-LINK--

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. --INVALID-LINK--

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. --INVALID-LINK--

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. --INVALID-LINK--

  • Benchchem. How to remove unreacted starting material from the product mixture. --INVALID-LINK--

  • Hawach Scientific. (2023, March 2). Flash Column Versus SPE Column. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. --INVALID-LINK--

  • TutorChase. What are the criteria for selecting a purification method?. --INVALID-LINK--

  • Confluence, Engineering Ideas Clinic. Acid and Base Extraction. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. --INVALID-LINK--

  • Recrystallization and Crystallization. --INVALID-LINK--

  • Wikipedia. Liquid–liquid extraction. --INVALID-LINK--

  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. --INVALID-LINK--

  • Syrris. Liquid-Liquid Extraction: An Overview. --INVALID-LINK--

  • Quora. (2020, May 1). Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products?. --INVALID-LINK--

  • KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. --INVALID-LINK--

  • JoVE. (2015, March 4). Video: Separation of Mixtures via Precipitation. --INVALID-LINK--

  • Wikipedia. List of purification methods in chemistry. --INVALID-LINK--

  • Moravek. How Is Chromatography Used for Purification?. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. --INVALID-LINK--

  • Open Access Pub. Liquid-liquid Extraction | Journal of New Developments in Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. Troubleshooting Purification Methods. --INVALID-LINK--

  • YouTube. (2012, November 11). Chemistry Explained - PRECIPITATION AND WATER TREATMENT!. --INVALID-LINK--

  • Benchchem. Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. --INVALID-LINK--

  • Dutscher. Protein purification troubleshooting guide. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • LUTPub. PRECIPITATION OF IMPURITIES FROM BRINE. --INVALID-LINK--

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. --INVALID-LINK--

  • In chemistry, what are the six methods for purification? Give one application for each. --INVALID-LINK--

  • PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. --INVALID-LINK--

  • SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. --INVALID-LINK--

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture. --INVALID-LINK--

  • ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. --INVALID-LINK--

  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide. --INVALID-LINK--

References

Preventing decomposition of Methyl 3-bromo-5-fluoroisonicotinate during heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-5-fluoroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that managing the thermal stability of halogenated heterocycles is a common challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent decomposition during heating and ensure the success of your experiments.

Quick Access: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

This compound is a highly functionalized pyridine derivative. Its structure, featuring bromo, fluoro, and methyl ester groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals like kinase inhibitors and agrochemicals.[1] The distinct reactivity of each functional group allows for selective chemical modifications.

Q2: At what temperature does this compound typically decompose?

While a specific decomposition temperature is not well-documented in public literature, supplier information suggests a predicted boiling point of around 244°C.[2] However, decomposition can occur at temperatures well below the boiling point, especially in the presence of certain reagents, moisture, or non-inert atmospheres. It is crucial to assume that unwanted side reactions can begin at temperatures commonly used in synthesis (e.g., 80-150°C).

Q3: What are the likely signs of decomposition?

Common indicators of decomposition during a heated reaction include:

  • Color Change: The reaction mixture may darken, turning yellow, brown, or black.

  • Poor Yield: The desired product is obtained in a lower-than-expected yield.

  • Complex Mixture by TLC/LC-MS: Analysis of the crude reaction mixture shows multiple unexpected spots or peaks, indicating the formation of byproducts.

  • Gas Evolution: In cases of decarboxylation, the formation of gas (CO2) may be observed.

Q4: Can I heat this compound in an open-to-air setup?

It is strongly discouraged . Heating this compound in the presence of atmospheric oxygen and moisture significantly increases the risk of decomposition. An inert atmosphere (Nitrogen or Argon) is mandatory for achieving clean, high-yielding reactions.[3][4][5][6][7]

Q5: Which solvents are recommended for heating this compound?

High-boiling, anhydrous, aprotic solvents are generally the best choice. These solvents are less likely to participate in unwanted side reactions.

Recommended SolventsBoiling Point (°C)Rationale
Dioxane 101Aprotic, good for many cross-coupling reactions.
Toluene 111Aprotic, non-polar, widely used.
Xylenes ~140Higher boiling point for reactions requiring more energy.
Anhydrous DMF / DMAc 153 / 165Use with caution; must be high purity and anhydrous. Can promote nucleophilic substitution at high temperatures.

Avoid: Protic solvents like water, methanol, or ethanol unless a specific reaction (e.g., controlled hydrolysis) is intended, as they can lead to ester hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section is designed to help you identify the root cause of decomposition in your experiment and provide actionable solutions.

Problem: My reaction has turned dark, and TLC analysis shows a complex mixture of byproducts.

This is a classic sign of thermal decomposition. Use the following flowchart to diagnose the potential cause and find a solution.

G A Decomposition Observed (Dark Color, Multiple Spots) B What is the reaction atmosphere? A->B C Is the solvent anhydrous and aprotic? B->C Atmosphere is Inert S1 SOLUTION: Implement an inert atmosphere (N2 or Ar). Flame-dry glassware and use dry solvents. B->S1 Open to Air D What is the reaction temperature? C->D Yes S2 SOLUTION: Switch to a high-purity, anhydrous, aprotic solvent (e.g., Toluene, Dioxane). Dry solvents before use. C->S2 No / Unsure E Are there incompatible reagents? D->E Temperature is Optimized S3 SOLUTION: Lower the reaction temperature. Consider a catalyst with higher activity at lower temperatures or extend the reaction time. D->S3 Potentially too High S4 SOLUTION: Avoid strong nucleophiles or bases that can react with the substrate. Consider a milder base or different reaction conditions. E->S4 Yes

Caption: Troubleshooting flowchart for decomposition.

In-Depth Technical Discussion: Understanding Decomposition Pathways

To effectively prevent decomposition, it is essential to understand the underlying chemical mechanisms. For a molecule like this compound, several pathways are plausible under thermal stress.

Hydrolysis and Subsequent Decarboxylation

Even trace amounts of water can be detrimental at high temperatures. The methyl ester can be hydrolyzed to the corresponding carboxylic acid. Pyridine carboxylic acids, particularly when protonated or in the presence of certain metals, can then undergo decarboxylation (loss of CO2).[8][9][10][11][12]

  • Mechanism: H₂O attacks the ester carbonyl, leading to 3-bromo-5-fluoroisonicotinic acid. Heat then promotes the elimination of CO₂, yielding 3-bromo-5-fluoropyridine.

  • Prevention: The most effective prevention is the rigorous exclusion of water. This involves using anhydrous solvents and maintaining a scrupulously dry, inert atmosphere.[4][6]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing fluorine atom. This makes the ring susceptible to attack by nucleophiles, which can displace the bromo or fluoro groups.[13]

  • Mechanism: A nucleophile (e.g., a solvent molecule like DMF, a basic reagent, or even another molecule of the substrate) can attack the carbon atom bearing the bromine, leading to substitution byproducts.

  • Prevention: Choose your reagents carefully. Avoid unnecessarily strong nucleophiles if they are not part of the desired reaction. When using amide solvents like DMF, use the lowest effective temperature, as they can be a source of amine nucleophiles upon decomposition.

Radical Reactions

At very high temperatures, thermal decomposition can proceed via radical pathways.[14][15] This involves the homolytic cleavage of C-Br or C-H bonds, leading to highly reactive radical species.

  • Mechanism: This pathway can lead to a complex mixture of oligomeric or polymeric materials (tar). The initiation of these reactions often occurs at "hot spots" in the reaction vessel or in the absence of a proper heat transfer medium.

  • Prevention: Ensure uniform heating by using a well-stirred oil bath or heating mantle. Avoid localized overheating, which can occur with a heating gun or an improperly controlled mantle. Maintaining a strict inert atmosphere also helps to quench radical chain reactions.

G cluster_0 Decomposition Pathways cluster_1 Hydrolysis/ Decarboxylation cluster_2 SNAr cluster_3 Radical Formation A Methyl 3-bromo-5- fluoroisonicotinate B H₂O (Trace) A->B F Nucleophile (Nu⁻) A->F H High Heat (>>150°C) A->H C Isonicotinic Acid Intermediate B->C D Heat (Δ) C->D E 3-bromo-5-fluoropyridine + CO₂ D->E G Substituted Byproduct F->G I Polymeric Tar H->I

Caption: Potential decomposition pathways.

Recommended Experimental Protocol: Heating Under Inert Atmosphere

This protocol provides a step-by-step guide for setting up a reaction that minimizes the risk of thermal decomposition.

Objective: To perform a reaction with this compound at elevated temperatures while maintaining its integrity.
Materials:
  • Two or three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple probe

  • Magnetic stir bar and stir plate

  • Heating mantle or oil bath

  • Schlenk line or balloon setup with an inert gas (Argon or Nitrogen)[3][5]

  • Septa and needles

  • Anhydrous solvent (e.g., Toluene)

  • This compound and other reagents

Procedure:
  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven (>100°C) for several hours or overnight.

    • Assemble the glassware (flask, condenser) while still hot and immediately place it under vacuum, then backfill with inert gas. This process, known as "flame drying" (if done with a heat gun) or "oven drying," removes adsorbed water.[3][4] Repeat the vacuum/backfill cycle three times.

  • Reagent Addition:

    • Allow the flask to cool to room temperature under a positive pressure of inert gas (a balloon is sufficient for many applications).

    • Add the this compound and any other solid reagents to the flask under a positive flow of inert gas.

    • Seal the flask with a septum.

  • Solvent Addition:

    • Using a dry syringe, draw up the required volume of anhydrous solvent.

    • Pierce the septum and add the solvent to the flask.

  • Reaction Setup:

    • Begin stirring to dissolve the reagents.

    • If using a condenser, ensure a gentle flow of coolant.

    • Place the flask in the heating mantle or oil bath and insert the temperature probe.

  • Heating and Monitoring:

    • Slowly raise the temperature to the desired setpoint. Avoid rapid heating.

    • Monitor the reaction progress by taking small aliquots via syringe for analysis (e.g., TLC, LC-MS).

    • Observe for any unexpected color changes.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature before exposing it to air.

    • Proceed with your standard aqueous work-up and purification protocol.

By rigorously controlling the reaction atmosphere, solvent purity, and temperature, you can reliably prevent the decomposition of this compound and achieve consistent, high-quality results in your research.

References

Technical Support Center: Work-up Procedures for Reactions Containing Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-fluoroisonicotinate (CAS: 1214325-21-9). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful work-up of common reactions involving this versatile building block. The fluorinated bromopyridine moiety is a valuable component in the synthesis of kinase inhibitors and other bioactive molecules, and proper post-reaction processing is critical for obtaining high-purity products.[1]

Core Concepts in Work-up Design

The work-up strategy for any reaction involving this compound must address several key challenges:

  • Removal of the Palladium Catalyst: Palladium residues from cross-coupling reactions are a common impurity and must be efficiently removed.

  • Elimination of Inorganic Salts: Bases such as potassium carbonate or sodium tert-butoxide are frequently used and need to be separated from the organic product.

  • Control of Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid as a significant impurity.

  • Separation from Unreacted Starting Materials and Homocoupled Byproducts: Chromatographic purification is often necessary to isolate the desired product from other organic components.

Below, we present detailed work-up protocols and troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions.

Troubleshooting and FAQs

General Issues

Q1: My reaction mixture is a thick slurry after the reaction. How should I proceed with the work-up?

A1: This is common, especially when using inorganic bases like potassium carbonate.

  • Initial Quenching: Cool the reaction to room temperature. Cautiously add water to dissolve the inorganic salts. Be mindful of any potential exotherm.

  • Solvent Addition: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). This will help to dissolve your product and facilitate the separation of the aqueous and organic layers.

  • Filtration (Optional but Recommended): To remove the bulk of the palladium catalyst and some insoluble inorganic material, it is highly advisable to filter the entire mixture through a pad of Celite®.[2] Wash the filter cake thoroughly with your chosen organic solvent to ensure complete recovery of your product.

Q2: I am observing a significant amount of the hydrolyzed carboxylic acid byproduct in my crude NMR. What can I do to minimize this?

A2: Ester hydrolysis is a common side reaction.

  • During Work-up: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. When performing a basic wash (e.g., with saturated sodium bicarbonate), do it quickly and at a low temperature if possible. If an acidic wash is necessary, use a dilute acid (e.g., 1M HCl) and perform the extraction promptly.

  • Reaction Conditions: If possible, consider using a non-aqueous base or a milder base in your reaction.

  • Purification: The carboxylic acid can often be removed by a gentle wash with a cold, dilute solution of sodium bicarbonate. However, be aware that this can also promote further hydrolysis of your desired ester product. Flash column chromatography is typically effective at separating the ester from the more polar carboxylic acid.

Q3: How can I efficiently remove the palladium catalyst?

A3: Palladium residues can be persistent.

  • Celite Filtration: As mentioned, filtering the reaction mixture through a pad of Celite® after dilution is a very effective first step.[2]

  • Aqueous Washes: Washing the organic layer with a saturated solution of ammonium chloride can sometimes help to complex and remove palladium salts.

  • Charcoal Treatment: In some cases, stirring the organic solution with activated charcoal for a short period, followed by filtration through Celite®, can be effective. Use this method judiciously, as it can sometimes lead to product loss.

  • Specialized Scavengers: For very low levels of palladium, commercially available palladium scavengers can be employed.

Reaction-Specific Troubleshooting
Reaction Type Common Problem Troubleshooting Suggestions
Suzuki Coupling Low conversion; significant amount of starting material remains.- Ensure your boronic acid or ester is of high quality and has not degraded. - Check that your base is sufficiently strong and anhydrous if required by the specific protocol. - Degas your reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
Formation of homocoupled biaryl byproduct.- This can arise from side reactions of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal. - Ensure proper degassing of the reaction.
Buchwald-Hartwig Amination Incomplete reaction, especially with less nucleophilic amines.- Consider using a more active catalyst system (e.g., a more electron-rich phosphine ligand). - A stronger base, such as sodium or lithium tert-butoxide, is often required for this reaction.[3][4] - Ensure your amine is pure and dry.
Dehalogenation of the starting material.- This can be a side reaction. Optimizing the ligand, base, and temperature can help to minimize this.
Sonogashira Coupling Alkyne homocoupling (Glaser coupling).- This is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen. Rigorous degassing is crucial. - Running the reaction under copper-free conditions is a possible alternative.
Low yield or no reaction.- Ensure your alkyne is deprotected if you are using a protected alkyne. - The choice of amine base (e.g., triethylamine, diisopropylethylamine) can be critical.

Detailed Work-up Protocols

Protocol 1: General Work-up for a Suzuki Coupling Reaction

This protocol is a good starting point for the work-up of a Suzuki coupling of this compound with an arylboronic acid.

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) or another suitable organic solvent.

  • Aqueous Wash: Add deionized water and stir vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of EtOAc.

  • Combine and Wash: Combine all organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove any acidic impurities).

    • Brine (to aid in the removal of water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram: General Suzuki Coupling Work-up Workflow

G cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture (Product, Catalyst, Base, Solvent) cool Cool to Room Temperature start->cool dilute Dilute with EtOAc & Water cool->dilute filtrate Filter through Celite® dilute->filtrate separate Separate Organic Layer filtrate->separate extract Extract Aqueous Layer with EtOAc separate->extract combine Combine Organic Layers extract->combine wash Wash with NaHCO₃ (aq) & Brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling work-up.

Protocol 2: Work-up for a Buchwald-Hartwig Amination

This reaction often uses strong, air- and moisture-sensitive bases, requiring careful handling.

  • Cooling and Quenching: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilution: Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Phase Separation and Extraction: Separate the layers in a separatory funnel. Extract the aqueous phase twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Logic for Impurity Identification

G cluster_impurities Potential Impurities cluster_solutions Corrective Actions start Analyze Crude Product (e.g., by LC-MS, ¹H NMR) impurity_detected Unexpected Peak Detected start->impurity_detected sm Starting Material (this compound) impurity_detected->sm  Mass matches starting material? hydrolysis Hydrolyzed Acid (3-bromo-5-fluoroisonicotinic acid) impurity_detected->hydrolysis  Mass = M-14? (loss of CH₂) Broad singlet in ¹H NMR? homocoupling Homocoupled Byproduct impurity_detected->homocoupling  Mass consistent with dimer? (e.g., boronic acid dimer in Suzuki) dehalogenation Dehalogenated Starting Material impurity_detected->dehalogenation  Mass = M-Br+H? increase_time Increase reaction time/temperature sm->increase_time check_reagents Check reagent quality (e.g., boronic acid, amine) sm->check_reagents avoid_water Use anhydrous conditions Minimize aqueous work-up time hydrolysis->avoid_water optimize_stoichiometry Optimize stoichiometry of coupling partners homocoupling->optimize_stoichiometry degas_better Improve degassing procedure homocoupling->degas_better dehalogenation->check_reagents

Caption: A decision tree for identifying common impurities.

Safety and Handling

  • Always handle this compound and its reaction mixtures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-5-fluoroisonicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1] Given its role as a critical intermediate, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind critical methodological choices, from stationary phase selection to mobile phase composition, and present supporting experimental data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient quality control method for this important intermediate. All methodologies are designed to align with the principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621>.[4][5][6][7]

The Analytical Challenge: Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Compounds with the bromine and fluorine atoms at different positions on the pyridine ring.

  • Hydrolysis products: The corresponding carboxylic acid resulting from the hydrolysis of the methyl ester.

  • By-products: Unintended products from side reactions during synthesis.

An effective HPLC method must be able to resolve the main component from all these potential impurities to ensure accurate quantification.

Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is the most influential factor in achieving a successful chromatographic separation.[8] We will compare two distinct reversed-phase columns: a traditional C18 (L1) column and a Phenyl-Hexyl (L11) column.[9]

  • C18 (Octadecylsilane): This is the most common reversed-phase packing, offering excellent hydrophobic retention. Separation is primarily driven by the hydrophobic interaction between the analyte and the C18 alkyl chains.[10]

  • Phenyl-Hexyl: This stationary phase provides a mixed-mode separation mechanism. It offers hydrophobic interactions via the hexyl chain and unique π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[11][12] This can lead to alternative selectivity, especially for aromatic and heterocyclic compounds like this compound.[8]

The following sections detail the experimental protocols and the comparative performance data.

Experimental Protocols

Protocol 1: Standard C18 Method

Instrumentation:

  • HPLC system with a UV detector and data acquisition software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Phenyl-Hexyl Method for Alternative Selectivity

Instrumentation:

  • Same as Protocol 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Same as Protocol 1.

Causality Behind Experimental Choices:

  • Mobile Phase: A gradient elution is chosen for both methods to ensure the elution of potential impurities with a wide range of polarities. Phosphoric acid and formic acid are used to control the pH of the mobile phase and ensure sharp, symmetrical peaks for the pyridine-based analyte. The choice of acetonitrile for the C18 column and methanol for the Phenyl-Hexyl column is deliberate. Methanol can enhance the unique π-π selectivity of phenyl phases, while acetonitrile may disrupt these interactions.[13]

  • Detection Wavelength: The selection of 275 nm is based on the UV absorbance maximum of the analyte, providing good sensitivity for both the main component and related impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent (ACN:Water, 0.5 mg/mL) Weigh->Dissolve Inject Inject 10 µL into HPLC System Dissolve->Inject Separate Chromatographic Separation (C18 or Phenyl-Hexyl) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for the HPLC purity analysis.

Comparative Performance Data

The following tables summarize hypothetical but realistic data from the analysis of a this compound sample containing known impurities.

Table 1: Chromatographic Performance on a C18 Column

Peak IDCompoundRetention Time (min)Peak Area (%)Resolution (Rs)Tailing Factor (T)
Imp-13-bromo-5-fluoroisonicotinic acid4.520.15-1.2
API This compound 15.88 99.55 18.5 1.1
Imp-2Positional Isomer16.540.211.81.3
Imp-3Unknown By-product19.230.094.21.1

Table 2: Chromatographic Performance on a Phenyl-Hexyl Column

Peak IDCompoundRetention Time (min)Peak Area (%)Resolution (Rs)Tailing Factor (T)
Imp-13-bromo-5-fluoroisonicotinic acid3.980.16-1.1
Imp-2Positional Isomer14.750.2015.11.2
API This compound 16.12 99.54 2.5 1.0
Imp-3Unknown By-product18.950.103.81.1

Analysis and Interpretation

Both methods demonstrate suitability for the purity analysis of this compound, with the main peak being well-resolved from the known impurities. However, there are key differences in selectivity:

  • Resolution of Positional Isomer (Imp-2): The most significant observation is the change in elution order and resolution for the positional isomer (Imp-2). On the C18 column, this impurity elutes very close to the main API peak, with a resolution of 1.8. While acceptable (typically Rs > 1.5), it is close to the limit. The Phenyl-Hexyl column, due to its alternative selectivity from π-π interactions, significantly alters the retention of the isomer, causing it to elute much earlier than the API and with a much higher resolution (Rs > 15).[8][12] This provides a more robust separation for this critical impurity.

  • Peak Shape: Both columns provide excellent peak shape, with tailing factors close to 1.0, indicating minimal undesirable secondary interactions with residual silanols.[13]

  • Retention: The overall retention times are comparable, allowing for similar run times and throughput.

Logical Framework for Method Selection

Method_Selection Start Define Analytical Goal: Purity of this compound Impurity_Profile Primary Concern: Resolution of Positional Isomers? Start->Impurity_Profile C18_Path No, general purity profile is sufficient Impurity_Profile->C18_Path No Phenyl_Path Yes, robust separation of isomers is critical Impurity_Profile->Phenyl_Path Yes C18_Method Select C18 Method: Standard, reliable hydrophobic separation. C18_Path->C18_Method Phenyl_Method Select Phenyl-Hexyl Method: Superior selectivity for aromatic isomers. Phenyl_Path->Phenyl_Method

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

For routine quality control where the impurity profile is well-characterized and does not include closely eluting positional isomers, the standard C18 method is robust, reliable, and utilizes a very common and readily available column.

However, for method development, impurity profiling, and situations where positional isomers are a known or potential issue, the Phenyl-Hexyl method is demonstrably superior . The alternative selectivity provided by the phenyl stationary phase offers a significant advantage in resolving closely related aromatic compounds, leading to a more robust and reliable method. This enhanced specificity ensures greater confidence in the reported purity values, which is critical in a regulated drug development environment.

Ultimately, the choice of method should be guided by a risk-based assessment of the potential impurity profile. For maximum assurance, employing orthogonal methods (such as both C18 and Phenyl-Hexyl) during method development can provide a more complete picture of the sample's purity.

References

A Comparative Guide to Interpreting the Mass Spectrum of Methyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive research. Methyl 3-bromo-5-fluoroisonicotinate is a key heterocyclic building block used in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] Mass spectrometry (MS) provides a rapid and highly sensitive method for its characterization. This guide offers an in-depth, technically-grounded interpretation of the electron ionization (EI) mass spectrum of this compound, comparing predicted fragmentation patterns with established principles and data from analogous structures.

The Signature of a Halogenated Compound: The Molecular Ion

The first crucial step in interpreting an EI mass spectrum is the identification of the molecular ion (M⁺•), which represents the intact molecule with one electron removed.[2][3] For this compound (C₇H₅BrFNO₂), the most telling feature is the isotopic pattern of bromine.

Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5][6] This results in a pair of peaks for the molecular ion, separated by 2 mass-to-charge units (m/z), with almost equal intensity.[4][5]

  • Calculated Monoisotopic Mass (C₇H₅⁷⁹BrFNO₂): 232.95 u

  • Calculated Monoisotopic Mass (C₇H₅⁸¹BrFNO₂): 234.95 u

Therefore, the hallmark of this compound's mass spectrum is a distinctive doublet at m/z 233 and 235 , confirming the presence of a single bromine atom.

Decoding the Fragmentation Cascade

Upon ionization, the molecular ion possesses excess energy, leading to its fragmentation into smaller, charged ions. The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses.[7] For this compound, the primary fragmentation events center around the methyl ester group and the robust aromatic ring.

Primary Fragmentation: The Ester Group

The methyl ester functional group is a common site for initial fragmentation. Two principal pathways are expected:

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond results in the loss of a methoxy radical (mass = 31 u). This is a highly favorable pathway as it produces a stable acylium cation.

    • [M - 31]⁺ → A doublet at m/z 202 and 204 . This fragment, the 3-bromo-5-fluoroiso­nicotinoyl cation, is often a prominent peak in the spectrum.

  • Loss of the Carbomethoxy Radical (•COOCH₃): The entire ester group can be lost (mass = 59 u), leading to the formation of the halogenated pyridine cation radical.

    • [M - 59]⁺ → A doublet at m/z 174 and 176 .

Secondary Fragmentation: The Pyridine Ring

The fragment ions generated from the initial losses can undergo further fragmentation. A common pathway for pyridine-containing ions is the expulsion of a neutral molecule of hydrogen cyanide (HCN).

  • [m/z 174/176 - HCN]: The 3-bromo-5-fluoropyridyl cation could lose HCN (mass = 27 u), potentially yielding a smaller fragment ion doublet at m/z 147 and 149 .

The following table summarizes the predicted key fragments, their m/z values, and the corresponding neutral loss.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Structure Neutral Loss Mass of Loss (u)
233 / 235[C₇H₅BrFNO₂]⁺• (Molecular Ion)--
202 / 204[C₆H₂BrFNO]⁺•OCH₃31
174 / 176[C₅H₂BrFN]⁺••COOCH₃59
154[C₇H₅FNO₂]⁺•Br79 / 81

Comparative Analysis with Non-Halogenated Analogs

To build confidence in our interpretation, we can compare the predicted fragmentation of our target molecule with the known mass spectrum of its non-halogenated parent compound, Methyl Isonicotinate (C₇H₇NO₂).[8][9]

The NIST database shows the EI mass spectrum of Methyl Isonicotinate (MW = 137) has major peaks at:

  • m/z 137 (M⁺•): The molecular ion.[8][10]

  • m/z 106 ([M-31]⁺): Loss of •OCH₃, corresponding to the isonicotinoyl cation.[10]

  • m/z 78: Loss of •COOCH₃ followed by loss of HCN, or direct fragmentation of the ring.[10]

This comparison validates our proposed primary fragmentation pathway. The loss of the methoxy radical (a loss of 31 u) is a dominant feature in both spectra, reinforcing the prediction that the peaks at m/z 202/204 will be significant in the spectrum of this compound.

Visualizing the Fragmentation Pathway

A clear visualization of the fragmentation cascade helps in understanding the relationships between the observed ions. The following diagram, generated using DOT language, illustrates the primary fragmentation pathways originating from the molecular ion.

G M [M]⁺• m/z 233/235 This compound F1 [M-31]⁺ m/z 202/204 M->F1 - •OCH₃ F2 [M-59]⁺• m/z 174/176 M->F2 - •COOCH₃ F3 [M-Br]⁺ m/z 154 M->F3 - •Br

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure data integrity and reproducibility, a standardized protocol for acquiring the EI mass spectrum is essential.

Objective: To obtain a high-quality electron ionization mass spectrum of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation (Typical Conditions):

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard energy to ensure fragmentation and allow for library matching).[10]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak doublet (m/z 233/235).

    • Identify and label major fragment ions and compare them against the predicted fragmentation pattern.

The following workflow diagram illustrates the process from sample preparation to final data interpretation.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Prep Dissolve Sample (~1 mg/mL) Inject Inject Prep->Inject GC GC Separation Inject->GC Inject 1 µL MS EI Ionization (70 eV) & Mass Analysis GC->MS Elution Spectrum Extract Spectrum MS->Spectrum Analysis Compare with Predicted Fragments Spectrum->Analysis Identify Peaks

Caption: Experimental workflow for GC-MS analysis and spectral interpretation.

Conclusion and Alternative Techniques

The interpretation of the mass spectrum of this compound is straightforward when approached systematically. The presence of a 1:1 M⁺• doublet at m/z 233/235 is a definitive indicator of a monobrominated compound. Key fragments arising from the loss of the methoxy radical (m/z 202/204) and the entire ester group (m/z 174/176) provide strong corroborating evidence for the proposed structure.

While EI-MS is a powerful tool, it is crucial to employ orthogonal analytical techniques for complete structural elucidation in a research and development setting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive information on the connectivity of atoms and the chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and C-F/C-Br bonds.

By combining the detailed fragmentation data from mass spectrometry with the structural insights from NMR and IR, researchers can achieve an unequivocal confirmation of the chemical structure of this compound, ensuring the integrity and validity of their scientific endeavors.

References

Comparative Biological Activity Screening of Methyl 3-bromo-5-fluoroisonicotinate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyridine derivatives standing out for their prevalence in a multitude of approved therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in medicinal chemistry. Among these, halogenated pyridines have emerged as exceptionally valuable intermediates.[3] The introduction of halogen atoms, such as bromine and fluorine, into the pyridine ring significantly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

Methyl 3-bromo-5-fluoroisonicotinate is a prime example of such a strategic building block.[4][5] Its structure is pre-functionalized for diversification; the bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance binding interactions and block metabolic degradation.[3][4] This allows for the systematic synthesis of a diverse library of derivatives, each with the potential for novel biological activity.

This guide provides a comparative framework for the biological activity screening of derivatives synthesized from this compound. We will delve into the causality behind experimental choices for anticancer, antimicrobial, and anti-inflammatory screening, present detailed protocols for key assays, and offer a template for interpreting the resulting data to identify promising lead compounds.

From a Core Scaffold to a Diverse Library: The Synthetic Strategy

The fundamental principle behind using this compound is its capacity for facile diversification. The bromo group at the 3-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, alkyl, or amino moieties. This systematic modification of the core structure is central to exploring the structure-activity relationship (SAR) of the resulting derivatives.

G Core This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Library Library of Novel Derivatives Coupling->Library Partners Diverse Coupling Partners (Boronic acids, Amines, etc.) Partners->Coupling Screening Biological Activity Screening Library->Screening G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Seed Cancer Cell Lines (96-well plate) C 3. Treat Cells with Derivatives (48-72h incubation) A->C B 2. Prepare Serial Dilutions of Test Derivatives B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G G A Prepare 2-fold Serial Dilutions of Derivatives in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare Reagents: Enzymes (COX-1, COX-2), Substrate, Test Derivatives B 2. Add Enzyme, Buffer, & Derivative to 96-well Plate (Separate wells for COX-1/COX-2) A->B C 3. Initiate Reaction with Arachidonic Acid B->C D 4. Measure Kinetic Readout (Absorbance/Fluorescence) C->D E 5. Calculate IC50 for COX-1 and COX-2 D->E F 6. Determine Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) E->F

References

A Researcher's Guide to Unambiguous Structural Confirmation of Reaction Products Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities, particularly within drug discovery and development, the unambiguous confirmation of a reaction product's structure is a non-negotiable cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial workhorse for a rapid assessment of a molecule's proton and carbon framework, its limitations become starkly apparent with increasing molecular complexity.[1][2] Overlapping signals and complex coupling patterns in 1D spectra can lead to structural misassignments, with potentially catastrophic consequences for a research program.[3]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering a strategic roadmap for researchers, scientists, and drug development professionals to achieve definitive structural elucidation. We will move beyond a mere description of pulse sequences to explore the causality behind experimental choices, empowering you to design a self-validating system of experiments for confident structural confirmation.

From Ambiguity to Certainty: The Power of the Second Dimension

The fundamental advantage of 2D NMR is its ability to disperse spectral information across two frequency dimensions, resolving the signal overlap that plagues complex 1D spectra.[4][5][6] By correlating nuclear spins that are interacting through chemical bonds or through space, 2D NMR provides a detailed map of molecular connectivity and spatial arrangement.[5][7] This guide will focus on the four most critical experiments for the structural analysis of small organic molecules: COSY, HSQC, HMBC, and NOESY.

A Comparative Overview of Key 2D NMR Experiments

The strategic selection of 2D NMR experiments is paramount for efficient and accurate structure determination. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation forms a powerful, self-validating workflow.

Experiment Full Name Correlation Type Primary Application Key Insights Provided
COSY CO rrelation S pectroscopY ¹H-¹H through-bond (scalar) couplingIdentifying neighboring protons within a spin system.Reveals proton-proton connectivity, typically over 2-3 bonds, helping to trace out molecular fragments.[8][9]
HSQC H eteronuclear S ingle Q uantum C oherence¹H-¹³C one-bond correlationDirectly linking protons to their attached carbons.Provides a definitive map of which proton is attached to which carbon atom.[10][11][12]
HMBC H eteronuclear M ultiple B ond C orrelation¹H-¹³C long-range (2-4 bond) correlationAssembling molecular fragments and identifying quaternary carbons.Connects proton and carbon atoms that are separated by multiple bonds, crucial for piecing together the molecular skeleton.[10][11]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H-¹H through-space correlationDetermining stereochemistry and 3D conformation.Identifies protons that are close to each other in space, regardless of their bonding connectivity.[8][13][14]

The Logic of 2D NMR: A Step-by-Step Workflow for Structural Elucidation

A robust approach to structural confirmation involves a logical sequence of 2D NMR experiments, where the data from one experiment informs the interpretation of the next. This workflow ensures a comprehensive and self-validating analysis.

workflow cluster_1d Initial Analysis cluster_2d 2D NMR Elucidation cluster_final Final Confirmation node_1d 1D ¹H and ¹³C NMR (Initial Hypothesis Generation) node_cosy COSY (Identify ¹H-¹H Spin Systems) node_1d->node_cosy Resolve overlapping multiplets node_hsqc HSQC (Assign ¹H-¹³C One-Bond Connections) node_cosy->node_hsqc Use proton assignments to anchor carbon shifts node_hmbc HMBC (Connect Fragments, Assign Quaternary Carbons) node_hsqc->node_hmbc Use confirmed ¹H-¹³C pairs to interpret long-range correlations node_noesy NOESY (Determine Stereochemistry & Conformation) node_hmbc->node_noesy With a planar structure established, probe 3D arrangement node_structure Final Structure Confirmation node_hmbc->node_structure node_noesy->node_structure

Caption: A logical workflow for structural elucidation using 2D NMR.

Detailed Experimental Protocols and Data Interpretation

The following sections provide standardized protocols for acquiring and interpreting data from each of the core 2D NMR experiments.

Sample Preparation: The Foundation of High-Quality Data

High-quality 2D NMR spectra begin with meticulous sample preparation.

Protocol:

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals in the ¹H NMR spectrum.[15] The spectrometer uses the deuterium signal for field-frequency locking.[15]

  • Concentration: Aim for a sample concentration of 5-10 mg in 0.6-0.7 mL of solvent for small molecules. While modern spectrometers are highly sensitive, sufficient concentration is crucial for detecting weaker correlations, especially in HMBC and NOESY experiments.

  • Clarity: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.[15][16] Suspended solids disrupt the magnetic field homogeneity, leading to broadened lines and poor spectral quality.[15]

  • NMR Tube: Use a high-quality, clean NMR tube to ensure optimal performance.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the starting point for delineating the proton spin systems within your molecule.[8]

Mechanism: The COSY pulse sequence facilitates magnetization transfer between protons that are scalar (J) coupled, typically over two or three bonds.[4][8]

Interpretation:

  • Diagonal Peaks: These correspond to the peaks in the 1D ¹H NMR spectrum.[4][9]

  • Cross-Peaks: These are the key pieces of information. A cross-peak at the intersection of two different proton chemical shifts (ω₁, ω₂) indicates that these two protons are coupled to each other.[4][9] By "walking" through the cross-peaks, you can trace the connectivity of protons within a molecular fragment.[4]

Caption: Interpreting a COSY spectrum to identify coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection

The HSQC experiment provides unambiguous one-bond ¹H-¹³C correlations, making it an essential tool for assigning carbon signals.[11][12]

Mechanism: HSQC transfers magnetization from a proton to its directly attached carbon and then back to the proton for detection.[10][17][18] This "proton-detected" method offers significantly higher sensitivity compared to older, carbon-detected experiments.[17]

Interpretation:

  • Axes: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[10]

  • Cross-Peaks: Each peak in the HSQC spectrum corresponds to a carbon atom that is directly bonded to one or more protons. The coordinates of the peak give you the chemical shifts of the carbon and its attached proton(s).[10]

  • Missing Signals: Quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.[17]

hsqc cluster_hsqc HSQC Spectrum ¹H (ppm) ¹H (ppm) ¹³C (ppm) ¹³C (ppm) P1 X H1 δHₐ H1->P1 C1 δCₓ C1->P1

Caption: Interpreting an HSQC spectrum for direct C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton of a molecule.

Mechanism: HMBC is optimized to detect correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11] Crucially, direct one-bond correlations are suppressed.[11][18]

Interpretation:

  • Cross-Peaks: A cross-peak between a proton at δHₐ and a carbon at δCₓ indicates that these two nuclei are within 2-4 bonds of each other.

  • Strategic Use: By identifying HMBC correlations from a specific proton to multiple carbons, you can piece together adjacent molecular fragments. This is also the primary method for identifying and assigning quaternary carbons, as they will show correlations to nearby protons but will be absent in the HSQC spectrum.

hmbc cluster_hmbc HMBC Spectrum ¹H (ppm) ¹H (ppm) ¹³C (ppm) ¹³C (ppm) P1 X H1 δHₐ H1->P1 C1 δCᵩ (Quaternary) C1->P1

Caption: Using HMBC to identify a quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space

Once the 2D structure (connectivity) is established, the NOESY experiment is used to determine the 3D arrangement of atoms, or stereochemistry.[14][19]

Mechanism: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that involves the transfer of nuclear spin polarization between protons that are spatially close (typically < 5 Å), regardless of whether they are connected by chemical bonds.[13][20]

Interpretation:

  • Diagonal and Cross-Peaks: Similar to COSY, a NOESY spectrum has diagonal peaks and cross-peaks.

  • Spatial Proximity: A cross-peak between two protons indicates that they are close to each other in 3D space.[13] This information is critical for assigning relative stereochemistry at chiral centers and determining the geometry of double bonds.

Conclusion: A Synthesis of Evidence for Unimpeachable Results

In the landscape of modern chemical research and pharmaceutical development, "suggested" or "probable" structures are insufficient. 2D NMR spectroscopy, when applied systematically, provides the rigorous, multi-faceted evidence required for the definitive confirmation of reaction products.[21][22][23] By moving beyond 1D analysis and embracing the correlational power of COSY, HSQC, HMBC, and NOESY, researchers can build a complete and self-validating picture of their molecules. This not only ensures the integrity of current research but also provides the solid foundation upon which future discoveries are built.

References

A Head-to-Head Comparison for Drug Development Professionals: Optimizing C-C Bond Formation with Suzuki and Stille Couplings

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the creation of carbon-carbon (C-C) bonds with precision and efficiency is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two stalwart methods: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their mechanistic nuances, compare their performance with a focus on substrates relevant to drug development, and provide actionable experimental protocols to help you select the optimal reaction for your synthetic challenges.

At a Glance: Key Distinctions

While both reactions are workhorses for C-C bond formation, their fundamental differences in reagents and reaction conditions often dictate their suitability for a particular synthetic transformation.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2][3]High toxicity of organotin reagents and byproducts.[4][5][6]
Reagent Stability Boronic acids can be prone to protodeboronation.[5]Organostannanes are generally stable to air and moisture.[4][7][8]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[9][10]Excellent, tolerates a wide range of functional groups.[6][7][8][11]
Reaction Conditions Typically requires a base.[12][13]Often proceeds under neutral or mildly basic conditions.[5][11]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1][2]Tin byproducts can be difficult to remove from the reaction mixture.[5][11]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][14] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9][13][15]

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction couples an organoboron species with an organic halide or triflate.[9][13] A key feature is the requirement of a base to activate the organoboron reagent for the transmetalation step.[10][12]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination [Product]\nR1-R2 [Product] R1-R2 R1-Pd(II)(R2)L2->[Product]\nR1-R2 Stille_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnR3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination [Product]\nR1-R2 [Product] R1-R2 R1-Pd(II)(R2)L2->[Product]\nR1-R2 Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s1 Combine Substrate, Boronic Acid, Catalyst, Ligand, and Base s2 Add Degassed Solvent s1->s2 s3 Heat to 80-100 °C s2->s3 s4 Monitor by LC-MS s3->s4 s5 Aqueous Workup s4->s5 s6 Purification (Chromatography) s5->s6 st1 Combine Substrate, Stannane, Catalyst, and Ligand st2 Add Degassed Solvent st1->st2 st3 Heat to 80-100 °C st2->st3 st4 Monitor by LC-MS st3->st4 st5 Workup with KF solution st4->st5 st6 Purification (Chromatography) st5->st6

References

The Strategic Advantage of Methyl 3-Bromo-5-fluoroisonicotinate in Kinase Inhibitor SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of kinase inhibitor design, the selection of appropriate building blocks is a critical determinant of success. The structure-activity relationship (SAR) journey is a meticulous exploration of chemical space, where each modification is a query posed to the biological target. In this guide, we provide an in-depth comparison of methyl 3-bromo-5-fluoroisonicotinate , a versatile heterocyclic building block, against its analogs in the context of kinase inhibitor SAR studies. We will delve into the causality behind its efficacy, supported by experimental data and detailed protocols, to offer a comprehensive resource for your drug discovery endeavors.

Introduction: The Privileged Role of Substituted Pyridines in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] A significant portion of FDA-approved kinase inhibitors incorporate a substituted pyridine scaffold.[3][4] This prevalence is due to the pyridine ring's ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a fundamental interaction for potent inhibition. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This compound has emerged as a particularly valuable reagent in this context. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl ester for further derivatization or as a hydrogen bond acceptor—offers a powerful toolkit for medicinal chemists.

Comparative Analysis: The Efficacy of this compound in SAR Studies

The true value of a building block is revealed through comparative SAR studies. Here, we present a representative case study to illustrate the advantages of this compound in the optimization of a hypothetical series of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central to cytokine signaling pathways implicated in autoimmune diseases and cancer.[5]

The Core Scaffold and the Role of the Pyridine Moiety

Our hypothetical lead compound features a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, linked to a substituted pyridine moiety. The pyridine nitrogen is designed to interact with the hinge region of the JAK kinase domain. The SAR exploration focuses on modifications of the pyridine ring to enhance potency and selectivity.

Table 1: Comparative SAR Data for a Hypothetical Series of JAK Inhibitors

Compound IDPyridine Building BlockR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)
1a Methyl 3-bromoisonicotinateH150200
1b This compoundH50180
1c Methyl 3-chloro-5-fluoroisonicotinateH75190
1d Methyl 3-bromo-5-methylisonicotinateH120150
2a Methyl 3-bromoisonicotinate4-phenoxyphenyl2540
2b This compound4-phenoxyphenyl535

Note: The data presented in this table is illustrative and compiled based on established principles of kinase inhibitor SAR. The IC50 values are hypothetical and intended to demonstrate the impact of substitutions.

Analysis of SAR Data

The data in Table 1 highlights the strategic advantages of using this compound:

  • Impact of Fluorination: A direct comparison between compound 1a (non-fluorinated) and 1b (fluorinated) reveals a significant increase in JAK1 inhibitory potency with the introduction of the fluorine atom. This enhancement can be attributed to several factors. The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, optimizing the hydrogen bond strength with the kinase hinge. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone.

  • Halogen Choice: Comparing 1b (bromo) with 1c (chloro) suggests that for this particular scaffold, the bromo substituent leads to slightly better potency. This could be due to subtle differences in bond angles and polarizability influencing the overall conformation and binding. The C-Br bond is also generally more reactive in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond, offering a synthetic advantage.

  • Steric and Electronic Effects: The replacement of the fluorine with a methyl group in compound 1d results in a decrease in potency compared to 1b . This suggests that the electronic benefit of the fluorine outweighs the potential hydrophobic interactions of the methyl group in this position, or that the methyl group introduces a steric clash.

  • Synergy with Further Derivatization: The true power of this compound is evident when it is used as a platform for further diversification. In compounds 2a and 2b , the bromine atom has been utilized in a Suzuki coupling reaction to introduce a 4-phenoxyphenyl group, a common moiety in kinase inhibitors that can access a deeper pocket in the ATP binding site. The fluorinated analog 2b maintains its potency advantage over the non-fluorinated 2a , demonstrating the additive and beneficial effect of the fluorine atom in a more complex molecular architecture.

Experimental Protocols

To ensure the practical application of this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a JAK Inhibitor using this compound via Suzuki Coupling

This protocol describes the synthesis of a hypothetical inhibitor analogous to compound 2b .

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the pyrazolo[3,4-d]pyrimidine boronic acid partner (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.

  • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled ATP-competitive kinase tracer.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Building Block Selection cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis This compound This compound Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling (e.g., Suzuki) Alternative Halogenated Pyridines Alternative Halogenated Pyridines Alternative Halogenated Pyridines->Cross-Coupling (e.g., Suzuki) Purification Purification Cross-Coupling (e.g., Suzuki)->Purification Kinase Inhibition Assay Kinase Inhibition Assay Purification->Kinase Inhibition Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Data Comparison Data Comparison IC50 Determination->Data Comparison Lead Optimization Lead Optimization Data Comparison->Lead Optimization Lead Optimization->this compound Informs next cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study in kinase inhibitor development.

Kinase_Inhibitor_Interaction cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region Deep_Pocket Deep Hydrophobic Pocket Solvent_Front Solvent Front Pyridine Pyridine Moiety Pyridine->Hinge H-Bond Core Core Heterocycle Core->Deep_Pocket van der Waals R_Group R-Group R_Group->Solvent_Front Solvent Interaction

Caption: General binding mode of a pyridine-based kinase inhibitor in the ATP pocket.

Conclusion

This compound stands out as a highly effective building block in the challenging landscape of kinase inhibitor SAR studies. Its unique combination of a reactive handle for diversification, a strategically placed fluorine atom for potency and metabolic stability enhancement, and a versatile ester group provides medicinal chemists with a powerful tool to accelerate the discovery of novel therapeutics. The illustrative SAR data and detailed experimental protocols presented in this guide underscore its value and provide a practical framework for its application in drug discovery programs. By understanding the underlying principles of its efficacy, researchers can leverage this compound to its full potential, paving the way for the next generation of targeted kinase inhibitors.

References

A Comparative Guide to the Synthesis and Characterization of Novel Thieno[2,3-b]pyridines from a 2-Chloro-N-arylacetamide Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous characterization of novel heterocyclic compounds are paramount. This guide provides an in-depth technical comparison of synthetic routes to a promising class of compounds, the 3-aminothieno[2,3-b]pyridine-2-carboxamides, using 2-chloro-N-arylacetamides as a key precursor. We will focus on the synthesis of a representative novel compound, 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide , and compare its preparation via a direct cyclization strategy with an alternative, well-established methodology, the Gewald reaction.

This guide is designed to not only provide detailed protocols but also to elucidate the underlying chemical principles and strategic considerations that inform the choice of a particular synthetic pathway. By presenting supporting experimental data and objective comparisons, we aim to equip researchers with the knowledge to make informed decisions in their own synthetic endeavors.

Introduction to 2-Chloro-N-arylacetamides as Versatile Precursors

2-Chloro-N-arylacetamides are highly valuable and versatile precursors in organic synthesis. Their utility stems from the presence of two key reactive sites: the electrophilic carbon of the chloromethyl group and the potential for activation of the amide functionality. This dual reactivity allows for a variety of cyclization reactions to form diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

In this guide, we will explore the use of a specific precursor, 2-chloro-N-(p-tolyl)acetamide , in the synthesis of a novel thieno[2,3-b]pyridine derivative. The thieno[2,3-b]pyridine core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthetic Methodology 1: Direct Thorpe-Ziegler Cyclization from 2-Chloro-N-(p-tolyl)acetamide

One of the most direct methods for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides involves the S-alkylation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with a 2-chloro-N-arylacetamide, followed by an intramolecular Thorpe-Ziegler cyclization. This approach is favored for its high convergence and the ability to introduce diverse aryl groups on the carboxamide moiety at a late stage.

Scientific Rationale

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile or a cyano-ester to form a cyclic β-keto-nitrile or a cyclic β-enaminonitrile, respectively. In our case, the reaction proceeds via the formation of a key intermediate, 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-(p-tolyl)acetamide. The subsequent addition of a base facilitates the intramolecular cyclization, leading to the formation of the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide. The choice of a non-nucleophilic base is critical to avoid side reactions with the electrophilic centers of the molecule.

Experimental Protocol: Synthesis of 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • 2-chloro-N-(p-tolyl)acetamide

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in DMF.

  • To the stirred solution, add a 10% aqueous solution of KOH (1.0 eq).

  • Add 2-chloro-N-(p-tolyl)acetamide (1.0 eq) portion-wise to the reaction mixture at room temperature. Stir for 30-40 minutes.

  • Add a second equivalent of 10% aqueous KOH solution (1.0 eq) and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

G cluster_0 Synthesis of 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide start Start reactants 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile + 2-chloro-N-(p-tolyl)acetamide in DMF start->reactants koh1 Add 10% aq. KOH (1.0 eq) reactants->koh1 stir1 Stir at RT for 30-40 min koh1->stir1 koh2 Add 10% aq. KOH (1.0 eq) stir1->koh2 stir2 Stir until reaction completion (TLC) koh2->stir2 filtration Filter the precipitate stir2->filtration wash Wash with cold ethanol filtration->wash dry Dry the product wash->dry product 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide dry->product

Caption: Workflow for the synthesis of the target compound via Thorpe-Ziegler cyclization.

Synthetic Methodology 2: The Gewald Reaction - A Classic Alternative

The Gewald reaction is a multicomponent reaction that provides a powerful and convergent route to polysubstituted 2-aminothiophenes.[1] These 2-aminothiophenes can then be further elaborated to afford the thieno[2,3-b]pyridine scaffold. This method offers a different strategic approach, building the thiophene ring first from acyclic precursors.

Scientific Rationale

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[2] For the synthesis of our target thieno[2,3-b]pyridine, a suitable 2-aminothiophene would first be synthesized via the Gewald reaction, followed by a subsequent annulation of the pyridine ring.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor

Materials:

  • A suitable ketone (e.g., pentan-3-one)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq).

  • Add ethanol as the solvent.

  • Add morpholine (catalytic amount, ~10-20 mol%) to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a 2-aminothiophene derivative, often crystallizes from the solution and can be isolated by filtration.

  • The isolated 2-aminothiophene can then be subjected to further reactions (e.g., with a suitable 1,3-dicarbonyl compound) to construct the pyridine ring of the thieno[2,3-b]pyridine system.

G cluster_1 Gewald Synthesis of a 2-Aminothiophene Precursor start_g Start reactants_g Ketone + Ethyl Cyanoacetate + Sulfur in Ethanol start_g->reactants_g base_g Add Morpholine (catalytic) reactants_g->base_g reflux_g Reflux and monitor by TLC base_g->reflux_g cool_g Cool to room temperature reflux_g->cool_g filtration_g Isolate the 2-aminothiophene product cool_g->filtration_g product_g 2-Aminothiophene derivative filtration_g->product_g next_step Further annulation to form the pyridine ring product_g->next_step

Caption: General workflow for the Gewald synthesis of a 2-aminothiophene precursor.

Comparison of the Synthetic Methodologies

FeatureDirect Thorpe-Ziegler CyclizationGewald Reaction Approach
Convergence Highly convergent; the final product is assembled in a few steps from advanced intermediates.Less convergent for the target molecule; requires the synthesis of the 2-aminothiophene followed by pyridine ring formation.
Versatility Allows for late-stage diversification of the N-aryl substituent on the carboxamide.Offers broad diversity in the substitution pattern of the thiophene ring based on the choice of ketone and α-cyanoester.
Reaction Conditions Generally mild conditions (room temperature to gentle heating).Often requires heating/reflux.
Reagents Utilizes a pre-functionalized pyridine derivative and a chloroacetamide.Employs simple, readily available acyclic precursors and elemental sulfur.
Atom Economy Generally good, with the main byproduct being KCl.Can be very good in the initial thiophene formation step.
Scalability Can be readily scaled up.Well-established for large-scale synthesis.

Characterization Data for 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Comprehensive characterization is essential to confirm the structure and purity of the synthesized novel compound. Below is a summary of the expected and reported spectral data for the target molecule and its close analogs. While a complete dataset for the exact title compound is not available in a single public source, the following data is compiled from literature reports on highly similar compounds and provides a reliable reference for characterization.[3]

Analytical Technique Expected/Reported Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.4-9.5 (s, 1H, CONH ), 7.5-7.6 (d, 2H, Ar-H ), 7.1-7.2 (d, 2H, Ar-H ), 7.0 (s, 1H, pyridine-H ), 6.8-6.9 (br s, 2H, NH ₂), 2.4-2.5 (s, 3H, Ar-CH ₃), 2.2-2.3 (s, 3H, pyridine-CH ₃), 2.1-2.2 (s, 3H, pyridine-CH ₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~165 (C=O), ~160 (C-N), ~150-155 (Ar-C), ~145-150 (Ar-C), ~130-135 (Ar-C), ~128-130 (Ar-CH), ~120-125 (Ar-CH), ~115-120 (pyridine-CH), ~100-110 (thiophene-C), ~20 (Ar-CH₃), ~18-20 (pyridine-CH₃).
IR (KBr, cm⁻¹)ν: ~3400-3200 (N-H stretching), ~1640 (C=O stretching, amide I), ~1590 (N-H bending), ~1520 (C=C stretching).
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ expected at ~326.12.

Conclusion

This guide has presented a comparative analysis of two robust synthetic methodologies for accessing novel 3-aminothieno[2,3-b]pyridine-2-carboxamides, with a focus on the synthesis of 3-amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide from its 2-chloro-N-(p-tolyl)acetamide precursor.

The direct Thorpe-Ziegler cyclization offers a highly convergent and efficient route, particularly advantageous for late-stage functionalization of the N-aryl carboxamide moiety. In contrast, the Gewald reaction provides a powerful alternative for constructing the core thiophene ring from simple acyclic precursors, offering broad substrate scope for thiophene substitution.

The choice between these methods will ultimately depend on the specific research goals, the desired substitution patterns, and the availability of starting materials. Both pathways represent reliable and scalable approaches to this important class of bioactive heterocyclic compounds. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-fluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-fluoroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.